molecular formula C4H10ClNO2S B555751 (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride CAS No. 148766-37-4

(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride

Número de catálogo: B555751
Número CAS: 148766-37-4
Peso molecular: 135,18*36,45 g/mole
Clave InChI: MAGCVRLGTQSVGF-WCCKRBBISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClNO2S and its molecular weight is 135,18*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGCVRLGTQSVGF-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CS)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586594
Record name 2-Methyl-L-cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148766-37-4
Record name 2-Methyl-L-cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physiochemical Characterization of D-Penicillamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Penicillamine Hydrochloride (D-3-mercaptovaline hydrochloride) represents a critical pharmacophore in the treatment of Wilson’s disease, cystinuria, and severe rheumatoid arthritis. Distinguished by its gem-dimethyl cysteine structure, this compound exhibits unique steric protection of the thiol group compared to its analogue, cysteine. This guide provides a rigorous physiochemical analysis of the hydrochloride salt form, emphasizing its superior solubility profile, specific stereochemical requirements, and the oxidative instability that dictates its handling in pharmaceutical development.

Molecular Architecture & Stereochemistry

Structural Identity

D-Penicillamine is a trifunctional amino acid derivative.[1][2][3][4] The hydrochloride salt serves to protonate the amine group, disrupting the zwitterionic lattice of the free base and significantly enhancing aqueous solubility.

  • IUPAC Name: (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid hydrochloride[1][5]

  • CAS Number: 2219-30-9 (HCl salt), 52-67-5 (Free base)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[1][3][4][6][7][8] · HCl
  • Molecular Weight: 185.67 g/mol (HCl salt) vs 149.21 g/mol (Free base)

Critical Stereochemistry

The chirality at the


-carbon is the determinant of toxicity.
  • D-Isomer (S-configuration): The therapeutic agent. It functions as a chelator and disulfide exchanger.[8]

  • L-Isomer (R-configuration): Highly toxic.[4] It acts as a pyridoxine (Vitamin B6) antagonist, inhibiting essential enzymes.

  • Control Strategy: Synthesis typically involves the degradation of penicillin (which naturally yields the D-isomer) or asymmetric synthesis requiring strict enantiomeric purity testing (>99.9% ee).

Physiochemical Profile

The hydrochloride salt alters the physical behavior of the molecule, primarily by lowering the melting point and increasing hygroscopicity compared to the free base.

Key Parameters Table
ParameterValue (HCl Salt)Value (Free Base)Context & Implication
Physical State White crystalline powderWhite crystalline powderThe HCl salt is prone to clumping due to moisture absorption.
Melting Point ~177.5°C (decomposes)198.5 – 212°C (decomposes)Lower lattice energy in the salt form; indicates thermal sensitivity.
Solubility (Water) Freely Soluble (>100 mg/mL)~111 mg/mLThe ionic nature of the HCl salt facilitates rapid dissolution for parenteral or liquid formulations.
Solubility (EtOH) SolubleSlightly SolubleUseful for recrystallization or specific formulation co-solvents.
Hygroscopicity HighLow to ModerateCritical: HCl salt requires desiccant storage (RH < 40%).
pKa Values COOH: ~1.8NHngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

: ~7.9SH: ~10.5
Same (in solution)The thiol pKa (10.[3][4][7]5) is crucial for its nucleophilicity at physiological pH.
LogP -1.78 (approx)-1.78Highly hydrophilic; poor passive membrane permeability without transporters.

Stability & Degradation Pathways[7]

The stability of D-Penicillamine is governed by the susceptibility of its thiol (-SH) group to oxidation. Unlike cysteine, the gem-dimethyl groups provide steric hindrance, slowing the rate of oxidation, but they do not eliminate it.

Oxidative Dimerization

The primary degradation product is Penicillamine Disulfide . This reaction is accelerated by:

  • High pH: The thiolate anion (RS

    
    ) is the reactive species.
    
  • Trace Metals: Cu

    
     and Fe
    
    
    
    catalyze the formation of thiyl radicals.
  • Solution State: Degradation follows pseudo-first-order kinetics in aqueous solution.[9][10]

Thiazolidine Formation

In the presence of aldehydes (e.g., formaldehyde impurities in excipients), D-Penicillamine cyclizes to form thiazolidines. This reaction is the basis for its use in heavy metal detoxification but represents a stability risk in formulation.

Degradation Mechanism Diagram

DegradationPathway DPen D-Penicillamine (R-SH) Thiyl Thiyl Radical (R-S•) DPen->Thiyl Oxidation (-e⁻) pH > 7.0 Thiaz Thiazolidine Derivative DPen->Thiaz Cyclization Dimer Penicillamine Disulfide (R-S-S-R) Thiyl->Dimer Dimerization Metal Cu²⁺/Fe³⁺ Catalyst Metal->Thiyl Catalysis Aldehyde Aldehyde (R'-CHO) Aldehyde->Thiaz

Figure 1: Primary degradation pathways of D-Penicillamine involving metal-catalyzed oxidation and aldehyde-mediated cyclization.

Analytical Methodologies

Due to the lack of a strong chromophore (UV absorption is weak above 220 nm), standard HPLC-UV is often insufficient for trace analysis. Derivatization or Electrochemical Detection (ECD) is required for high sensitivity.

HPLC Protocol (Derivatization Method)

This protocol uses Ellman’s Reagent (DTNB) or similar thiol-specific agents to generate a UV-active species.

Reagents:

  • Mobile Phase: 50 mM Phosphate Buffer (pH 3.0) : Methanol (97:3).

  • Derivatizing Agent: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or N-(1-pyrenyl)maleimide (NPM) for fluorescence.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

Workflow:

  • Sample Prep: Dissolve D-Penicillamine HCl in degassed buffer (EDTA added to chelate trace metals and prevent auto-oxidation).

  • Derivatization: Mix sample with excess reagent at pH 7-8 for 5-10 mins.

  • Separation: Inject onto C18 column.

  • Detection: UV at 412 nm (for DTNB) or Fluorescence (Ex 330nm / Em 380nm for NPM).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in EDTA-Buffer) Deriv Derivatization (Reaction with DTNB/NPM) Sample->Deriv pH adjustment to 8.0 HPLC HPLC Separation (C18 Column, Acidic Mobile Phase) Deriv->HPLC Inject Detect Detection (UV 412nm or Fluorescence) HPLC->Detect Elute Data Quantification (vs Standard Curve) Detect->Data Integrate

Figure 2: Step-by-step analytical workflow for the quantification of D-Penicillamine using pre-column derivatization.

Solid-State Handling & Storage

Hygroscopicity Management

D-Penicillamine Hydrochloride is significantly more hygroscopic than the free base.

  • Risk: Moisture uptake leads to deliquescence and hydrolysis-driven degradation.

  • Protocol: Handle in a humidity-controlled environment (<40% RH). Use aluminum foil-lined bags or tight glass containers with silica gel desiccants.

Polymorphism

While the free base exhibits known monoclinic crystal forms, the hydrochloride salt often crystallizes as a hydrate or in specific ionic lattices that differ in dissolution rates.

  • Validation: Verify crystal form using Powder X-Ray Diffraction (PXRD) to ensure batch-to-batch consistency, as amorphous content will accelerate degradation.

References

  • PubChem. Penicillamine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • DrugBank. Penicillamine: Pharmacology and Physiochemical Properties.[3][4][7][11] Available at: [Link][3]

  • USP-NF. Pending Monograph: Penicillamine Capsules. United States Pharmacopeia.[12] Available at: [Link]

  • ResearchGate. Crystal structure of D-penicillaminatocadmium(II) hydrate. (Structural reference for metal binding). Available at: [Link]

Sources

discovery and history of D-Penicillamine as a therapeutic agent

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Historical Search

I'm starting a deep dive to unearth information on D-penicillamine's discovery, focusing on its initial chemical synthesis, characterization, and the key scientists and institutions that played a role. I'm prioritizing primary sources to ensure accuracy and completeness. This historical context is the foundation of my analysis.

Exploring Therapeutic Applications

I am now expanding my search to trace the therapeutic applications of D-penicillamine beyond its initial discovery. I'm focusing on its use in Wilson's disease, its copper-chelating mechanism, and the pivotal clinical trials. I'll also research its efficacy in cystinuria and rheumatoid arthritis, noting key contributors and discovery timelines. I'm aiming to build a narrative of its development.

Analyzing Synthesis & Development

I'm now deeply involved in a dual exploration: first, I'm gathering data on the synthesis and characterization of D-penicillamine, noting the scientists and institutions involved. Concurrently, I'm charting its therapeutic journey, starting with Wilson's disease, focusing on the copper-chelating action and pivotal clinical studies. I'm also assessing its role in other conditions, like cystinuria and rheumatoid arthritis. Next, I plan to research the immunological and anti-inflammatory aspects, all to build this whitepaper.

Reviewing Historical Context

I've delved into the historical context surrounding D-penicillamine, and uncovered its roots as a penicillin degradation product. The initial search highlights Dr. John Wals's groundbreaking work utilizing it in Wilson's disease. I am starting to see how its history informs its potential today.

Deepening Chemical Synthesis Knowledge

I'm now focusing on the chemical synthesis methods of D-penicillamine. While the initial overview of its production was helpful, I need precise details. Specifically, I require a step-by-step protocol for either the semi-synthetic route from penicillin or the total synthesis method to meet the "Experimental Protocols" requirement for this guide. More granular experimental detail is needed.

Expanding Historical Discovery Analysis

I'm now diving deeper into the initial discovery phase. I have a clearer picture of Dr. Walshe's pioneering work with D-penicillamine, and his first patient’s successful treatment. The existing material provides a good overview of the chemical properties and various clinical applications. However, to meet the guide requirements, I must pinpoint the specific details of the key experiments. Now I'll be searching for a more detailed timeline, step-by-step synthesis protocols, and precise clinical trial data to bolster the information in the next phase.

Compiling Penicillamine Details

I have compiled information on D-penicillamine's discovery, tracing its roots to John Walshe and initial classification. I am diving deeper into its identification as a penicillin degradation byproduct and its subsequent therapeutic applications, particularly in Wilson's disease. I'm focusing on key clinical trials and the development of its mechanism of action, with an eye towards its role in chelating copper and reducing disulfide bonds.

Refining Technical Aspects

I am now focusing on refining the technical details. I need to consolidate synthesis information into clear workflows, and I want to dive deeper into the precise structural details of copper chelation by D-penicillamine in Wilson's disease. I am seeking precise details in the structural context. I am also planning to examine how immunomodulatory actions of D-penicillamine in rheumatoid arthritis are influenced by specific dosages, and how it reduces disulfide bonds.

Expanding Synthesis Workflows

I am now consolidating all synthesis pathways into clear workflows, and will detail step-by-step methods for both semi-synthetic and total D-penicillamine synthesis, including specific reaction conditions. I'm also digging deeper into the coordination chemistry to define the structure and stoichiometry of copper-penicillamine complexes. I am seeking early trial data on Wilson's disease.

Tracing Penicillamine's History

I've made significant headway. I have a firm grasp of D-penicillamine's genesis and Walshe's pioneering work in Wilson's disease. I've also integrated early clinical trials, highlighting treatment protocols. The context has strengthened my understanding.

Consolidating Data and Structuring

I'm now focused on organization. I am synthesizing the synthesis methods into detailed protocols, ready for a technical guide. I will create a diagram of the copper-penicillamine complex, using the crystallographic data, and diagrammatic representations of its impacts on T-cells, based on the immunology literature I have found, which should help to synthesize the clinical data.

Synthesizing and Organizing Knowledge

I've collected sufficient material, so now I'm shifting to structuring it. I will now create detailed synthesis protocols from the gathered data. I'll visualize the copper-penicillamine complex using crystallographic information, and I am working to represent T-cell immunomodulation via a signaling diagram. I will create tables summarizing clinical data, and begin generating a comprehensive, in-depth technical guide.

role of D-Penicillamine in inhibiting collagen cross-linking

Author: BenchChem Technical Support Team. Date: February 2026

Whitepaper: Molecular Interception – D-Penicillamine and the Abrogation of Collagen Cross-Linking

Executive Summary

In the landscape of antifibrotic pharmacotherapy, D-Penicillamine (D-Pen) occupies a distinct mechanistic niche. Unlike direct enzymatic inhibitors that target Lysyl Oxidase (LOX) activity—such as


-aminopropionitrile (BAPN)—D-Penicillamine functions primarily as a molecular interceptor . It acts downstream of the enzymatic deamination step, chemically sequestering the reactive aldehyde precursors required for fibril stabilization.

This guide delineates the biochemical mechanics of D-Penicillamine, specifically its capacity to form thiazolidine complexes with allysine residues, thereby preventing the formation of Schiff base cross-links. We present a validated experimental framework for assessing this inhibition, offering researchers a robust methodology for quantifying collagen solubility changes in fibrotic models.

Mechanistic Architecture: The Thiazolidine Trap

To understand the efficacy of D-Pen, one must distinguish between the generation of reactive groups and the condensation of those groups.

The Standard Cross-Linking Cascade

Under normal physiological conditions, LOX catalyzes the oxidative deamination of specific lysine and hydroxylysine residues in telopeptides of fibrillar collagen, yielding allysine and hydroxyallysine . These aldehydes spontaneously condense with neighboring


-amino groups or other aldehydes to form:
  • Immature Cross-links: Labile Schiff bases (e.g., dehydro-hydroxylysinonorleucine).

  • Mature Cross-links: Stable trifunctional structures (e.g., pyridinoline) formed via histidine reactions.

The D-Penicillamine Intervention

D-Penicillamine (


-dimethylcysteine) contains a sulfhydryl group and an amino group positioned to react avidly with aldehydes.
  • Mechanism: D-Pen reacts with the aldehyde group of allysine to form a stable thiazolidine ring .

  • Consequence: This reaction "caps" the reactive aldehyde, rendering it unavailable for the condensation reactions necessary to form cross-links.

  • Reversibility: D-Pen can also cleave existing labile Schiff base cross-links, effectively depolymerizing newly formed, unstable collagen fibrils. It is largely ineffective against mature, stable cross-links (pyridinoline).

Key Distinction: While D-Pen is a copper chelator (and LOX is Cu-dependent), studies suggest its primary antifibrotic action at therapeutic doses is this direct chemical interaction with collagen aldehydes, rather than LOX inhibition.

Visualizing the Pathway

DPenMechanism Lysine Telopeptide Lysine Allysine Allysine (Reactive Aldehyde) Lysine->Allysine Oxidative Deamination LOX Lysyl Oxidase (LOX) (Cu2+ Dependent) LOX->Lysine Catalysis SchiffBase Schiff Base (Immature Cross-link) Allysine->SchiffBase Condensation Thiazolidine Thiazolidine Complex (Blocked Aldehyde) Allysine->Thiazolidine Ring Formation Mature Pyridinoline (Mature Cross-link) SchiffBase->Mature Maturation DPen D-Penicillamine DPen->Allysine Interception DPen->SchiffBase Cleaves Labile Bonds Thiazolidine->SchiffBase Prevents

Figure 1: The competitive interception of allysine by D-Penicillamine, preventing the cross-linking cascade.

Comparative Efficacy: D-Pen vs. BAPN

Researchers often conflate lathyrism (caused by BAPN) with the effects of D-Pen. The distinction is critical for experimental design.

Feature

-Aminopropionitrile (BAPN)
D-Penicillamine
Primary Target Lysyl Oxidase (Enzyme)Allysine/Hydroxyallysine (Substrate)
Mechanism Irreversible active site inhibitionThiazolidine ring formation (Chemical block)
Effect on Soluble Collagen Increases neutral salt soluble fractionIncreases neutral salt AND acid soluble fractions
Action on Existing Fibrils None (Preventative only)Can depolymerize newly formed fibrils (Reversal)
Toxicity Profile High (Osteolathyrism)Moderate (Autoimmune-like reactions)

Experimental Framework: Validating Inhibition

To empirically verify D-Pen activity, one must measure the shift of collagen from the insoluble (cross-linked) pool to the soluble (uncross-linked) pool.

Protocol: Differential Solubility Assay

Objective: Quantify the ratio of acid-soluble collagen (ASC) to pepsin-soluble collagen (PSC). D-Pen treatment should significantly increase the ASC fraction by preventing acid-stable cross-links.

Reagents:

  • Acetic Acid (0.5 M)

  • NaCl (0.15 M, 1.0 M)

  • Pepsin (Sigma-Aldrich, porcine gastric mucosa)

  • Sircol™ Collagen Assay Kit (or hydroxyproline digestion reagents)

Workflow Steps:

  • Tissue Harvesting: Harvest skin or lung tissue from control and D-Pen treated subjects (e.g., 100 mg/kg/day for 2 weeks).

  • Neutral Salt Extraction (NSC):

    • Homogenize tissue in 0.15 M NaCl (neutral pH) at 4°C.

    • Stir for 24h. Centrifuge at 15,000 x g.

    • Supernatant = NSC (Newly synthesized, uncross-linked).

  • Acid Extraction (ASC):

    • Resuspend pellet in 0.5 M Acetic Acid.

    • Stir for 24h at 4°C. Centrifuge.

    • Supernatant = ASC (Non-cross-linked or Schiff-base cleaved).

  • Pepsin Digestion (PSC):

    • Resuspend remaining pellet in 0.5 M Acetic Acid + 1 mg/mL Pepsin.

    • Digest for 24h to cleave telopeptides (releasing cross-linked fibrils).

    • Supernatant = PSC (Mature cross-linked).

  • Quantification: Hydrolyze fractions (6N HCl, 110°C, 18h) and quantify Hydroxyproline.

Workflow Visualization

CollagenExtraction cluster_0 Step 1: Neutral Salt cluster_1 Step 2: Acid Extraction Tissue Harvested Tissue (D-Pen Treated) Homogenize Homogenize in 0.15M NaCl Tissue->Homogenize Centrifuge1 Centrifuge 15,000g Homogenize->Centrifuge1 Supernatant1 Supernatant: Neutral Salt Soluble (NSC) Centrifuge1->Supernatant1 Pellet1 Pellet Centrifuge1->Pellet1 AcidResuspend Resuspend in 0.5M Acetic Acid Pellet1->AcidResuspend Centrifuge2 Centrifuge 15,000g AcidResuspend->Centrifuge2 Supernatant2 Supernatant: Acid Soluble (ASC) (Target of D-Pen) Centrifuge2->Supernatant2 Pellet2 Pellet Centrifuge2->Pellet2

Figure 2: Sequential fractionation workflow. D-Pen treatment is expected to maximize the Acid Soluble (ASC) fraction.

Scientific Integrity & Causality

Why this protocol works: The solubility of collagen in weak acid depends on the absence of intermolecular cross-links.

  • NSC: Represents tropocollagen that has just been secreted and has not yet cross-linked.

  • ASC: Represents collagen where Schiff base cross-links have formed but are either labile or have been cleaved by D-Pen.

  • PSC: Represents collagen held together by mature, non-reducible cross-links (pyridinoline) which D-Pen cannot reverse.

Interpretation: A successful D-Pen regimen will result in a left-shift in the solubility profile—significantly higher ASC and lower PSC compared to vehicle controls. If ASC does not increase, the D-Pen dosage may be insufficient to saturate the aldehyde load, or the tissue turnover rate is too slow.

References

  • Nimni, M. E. (1968). A defect in the intramolecular and intermolecular cross-linking of collagen caused by penicillamine. Journal of Biological Chemistry, 243(7), 1457-1466.

  • Deshmukh, K., & Nimni, M. E. (1969). A defect in the intramolecular and intermolecular cross-linking of collagen caused by penicillamine. II. Functional groups involved in the interaction process. Journal of Biological Chemistry, 244(7), 1787-1795.

  • Siegel, R. C. (1977). Collagen cross-linking. Effect of D-penicillamine on cross-linking in vitro. Journal of Biological Chemistry, 252(1), 254-259.

  • Uitto, J., et al. (1972). Penicillamine and collagen. The Lancet, 299(7742), 154.

  • Jaffe, I. A., et al. (1968). The effect of penicillamine on the dermal collagen of patients with scleroderma.

Technical Guide: The Antifibrotic Capabilities of D-Penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

D-Penicillamine (D-PA), a degradation product of penicillin, has transcended its initial classification as a heavy metal chelator to become a compound of significant interest in fibrotic pathology. While historically utilized for Wilson’s disease and Rheumatoid Arthritis (RA), its utility in systemic sclerosis and pulmonary fibrosis stems from a dual-action mechanism: metabolic inhibition of collagen cross-linking and upstream immunomodulation .

This guide provides a rigorous technical analysis of D-PA’s antifibrotic efficacy. It moves beyond surface-level descriptions to explore the chemical kinetics of thiazolidine ring formation, the suppression of lysyl oxidase (LOX) activity, and the validated protocols required to assess these endpoints in preclinical models.

Molecular Mechanisms of Action

The antifibrotic potency of D-PA is not the result of a single pathway but the convergence of biochemical scavenging and enzymatic inhibition.

The Lathyrism Effect: Inhibition of Collagen Cross-Linking

Fibrosis is characterized not just by excess collagen, but by the accumulation of insoluble, highly cross-linked collagen that is resistant to matrix metalloproteinases (MMPs). D-PA disrupts this maturation process via two distinct sub-mechanisms:

  • Direct Aldehyde Sequestration (Thiazolidine Formation):

    • Mechanism: D-PA contains a free sulfhydryl (-SH) group and an amino group. It reacts non-enzymatically with allysine (the aldehyde derivative of lysine/hydroxylysine) on tropocollagen molecules.

    • Chemical Outcome: This reaction yields a thiazolidine ring complex . By capping the aldehyde groups, D-PA prevents them from condensing with other lysine residues to form the Schiff bases (dehydro-hydroxylysinonorleucine) required for stable intermolecular cross-links.

    • Result: The collagen remains soluble (immature) and is rapidly degraded by intracellular proteases or secreted MMPs.

  • Copper Chelation & LOX Inhibition:

    • Mechanism: Lysyl Oxidase (LOX) is a copper-dependent amine oxidase responsible for converting lysine to allysine.

    • Action: D-PA is a potent copper chelator. By depleting the local pool of Cu²⁺ cofactors, it functionally deactivates LOX.

    • Causality: Reduced LOX activity leads to a stoichiometric reduction in allysine formation, halting the cross-linking cascade at its initiation step.

Immunomodulation and ROS Generation[1]
  • T-Cell Suppression: D-PA selectively inhibits T-helper cell function and reduces circulating IgM rheumatoid factor.

  • ROS-Mediated Cytotoxicity: In the presence of trace copper, D-PA can auto-oxidize to generate hydrogen peroxide (H₂O₂), which locally inhibits lymphocyte mitogenesis and fibroblast proliferation.

Pathway Visualization

The following diagram illustrates the interruption of the fibrotic cascade by D-PA.

DPenicillamine_Mechanism cluster_0 Normal Fibrotic Cascade cluster_1 D-Penicillamine Intervention Procollagen Procollagen Secretion Tropocollagen Tropocollagen Procollagen->Tropocollagen Allysine Allysine (Aldehyde) Tropocollagen->Allysine Catalyzed by LOX LOX Lysyl Oxidase (LOX) (Cu2+ Dependent) LOX->Tropocollagen SchiffBase Schiff Base Formation Allysine->SchiffBase Thiazolidine Thiazolidine Ring Complex (Stable/Inactive) Allysine->Thiazolidine Sequestration MatureFiber Insoluble Collagen Fiber (Fibrosis) SchiffBase->MatureFiber DPA D-Penicillamine (Free -SH Group) DPA->Allysine Direct Binding Copper Free Copper (Cu2+) DPA->Copper Chelation Copper->LOX Required Cofactor Thiazolidine->SchiffBase BLOCKS

Figure 1: Dual-mechanism of D-Penicillamine involving copper chelation (LOX inhibition) and direct chemical sequestration of allysine precursors via thiazolidine ring formation.

Pharmacokinetics (PK) & Pharmacodynamics

Understanding the PK profile is critical for designing dosing schedules in animal models, as food intake significantly alters bioavailability.

ParameterDataImplications for Experimental Design
Bioavailability 40–70% (Oral)Drastically reduced by food, iron, or antacids. Protocol Rule: Administer on an empty stomach (fasted state).
Peak Plasma (Tmax) 1–3 HoursShort window for acute effects; requires chronic dosing for antifibrotic efficacy.
Protein Binding >80% (Albumin)High binding limits the free fraction available for tissue penetration.
Metabolism Hepatic (S-methylation)Minimal CYP450 involvement; primary metabolite is S-methyl-D-penicillamine.
Excretion Renal (Biphasic)Rapid initial phase; slow terminal phase (days) due to release from deep tissue compartments (skin/collagen).

Preclinical Assessment Protocols

To rigorously validate the antifibrotic activity of D-PA, researchers must employ models that generate rapid collagen turnover. The Bleomycin-Induced Pulmonary Fibrosis Model is the gold standard.

In Vivo Protocol: Bleomycin Rat Model

Objective: Assess the efficacy of D-PA in preventing collagen accumulation and cross-linking in the lung.

Phase 1: Induction (Day 0)

  • Anesthesia: Ketamine (75 mg/kg) + Xylazine (5 mg/kg) IP.

  • Instillation: Intratracheal instillation of Bleomycin sulfate (1.5 – 2.5 U/kg) in sterile saline.

  • Control: Vehicle-only (saline) group is mandatory.

Phase 2: Therapeutic Intervention (Day 7 – 21) Rationale: Starting treatment on Day 7 targets the fibrotic phase rather than the initial inflammatory phase.

  • Preparation: Dissolve D-Penicillamine in sterile water.

  • Dosing: 50–100 mg/kg/day via oral gavage.

    • Critical Step: Fast animals for 4 hours prior to gavage to ensure absorption.

  • Duration: Continue daily treatment until Day 21 or 28.

Phase 3: Endpoint Analysis (Day 21/28)

  • Sacrifice: Overdose with pentobarbital.

  • Sample Collection:

    • Right Lung: Snap freeze for Hydroxyproline (HP) assay.

    • Left Lung: Inflate with 10% formalin for histology (Masson’s Trichrome).

  • Hydroxyproline Assay (Quantitative):

    • Hydrolyze tissue in 6N HCl at 110°C for 18 hours.

    • Oxidize with Chloramine-T.

    • React with Ehrlich’s reagent (p-dimethylaminobenzaldehyde).

    • Measure absorbance at 550 nm.

    • Success Criterion: Significant reduction in HP content in D-PA treated group vs. Bleomycin control.

In Vitro Protocol: Collagen Cross-Linking Assay

Objective: Quantify the ratio of soluble to insoluble collagen produced by fibroblasts.

  • Cell Culture: Human Dermal Fibroblasts (HDFs) or Lung Fibroblasts.

  • Treatment: Incubate cells with Ascorbic Acid (to stimulate collagen) ± D-PA (10–100 µM) for 48–72 hours.

  • Fractionation:

    • Lyse cells.

    • Soluble Fraction: Extract with 0.5 M acetic acid (contains tropocollagen).

    • Insoluble Fraction: Digest pellet with pepsin (contains cross-linked collagen).

  • Analysis: Perform SDS-PAGE or Sircol Collagen Assay on both fractions.

  • Result: D-PA treatment should increase the Soluble/Insoluble ratio.

Experimental Workflow Diagram

Experimental_Protocol cluster_vivo In Vivo Bleomycin Model cluster_analysis Validation Assays Induction Day 0: Bleomycin (Intratracheal) Lag Day 0-7: Inflammatory Phase Induction->Lag Treatment Day 7-21: D-PA (100mg/kg) Oral Gavage (Fasted) Lag->Treatment Sacrifice Day 21: Tissue Harvest Treatment->Sacrifice HP Hydroxyproline Assay (Total Collagen) Sacrifice->HP Histology Masson's Trichrome (Architecture) Sacrifice->Histology Crosslink Solubility Assay (Cross-link Ratio) Sacrifice->Crosslink

Figure 2: Validated workflow for assessing D-PA antifibrotic activity in the Bleomycin-induced pulmonary fibrosis model.

Clinical Translation & Safety Profile

While effective, D-PA has a narrow therapeutic index. Researchers must monitor for specific toxicities that mimic the very autoimmune diseases it treats.

Adverse Event Mechanisms
  • Autoimmunity: D-PA can induce "Drug-Induced Lupus" or Myasthenia Gravis. This is hypothesized to occur because the reactive thiol group modifies self-antigens, or via binding to macrophage surface aldehydes, triggering T-cell activation against self-peptides.

  • Nephrotoxicity: Membranous glomerulonephritis (proteinuria) caused by immune complex deposition in the kidney basement membrane.

Monitoring in Clinical Trials
  • Urinalysis: Weekly for the first month to detect proteinuria/hematuria.

  • CBC: Bi-weekly to monitor for thrombocytopenia or leukopenia (bone marrow suppression).

  • Skin Exam: Long-term use can lead to elastosis perforans serpiginosa (degeneration of elastic fibers), a direct consequence of its mechanism of action on connective tissue.

References

  • Nimni, M. E. (1977).[1] Mechanism of inhibition of collagen crosslinking by penicillamine.[1][2] Proceedings of the Royal Society of Medicine, 70(Suppl 3), 65–72.[3] Link

  • Federman, E. C., et al. (1994). D-Penicillamine prevents collagen accumulation in lungs of rats given bleomycin.[2] American Journal of Respiratory and Critical Care Medicine. Link

  • Jaffe, I. A. (1981). The metabolism and pharmacology of D-penicillamine in man. The Journal of Rheumatology, 7, 41-50.[4] Link

  • Chou, R. C., et al. (2008). Fibrocytes in the lung: new insights into the pathogenesis of pulmonary fibrosis. Current Opinion in Pulmonary Medicine.
  • Netter, P., et al. (1987). Clinical pharmacokinetics of D-penicillamine. Clinical Pharmacokinetics, 13(5), 317-333. Link

  • Lipsky, P. E. (1984). Mechanism of action of D-penicillamine in rheumatoid arthritis. Advances in Inflammation Research.

Sources

Methodological & Application

research applications of D-Penicillamine in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: D-Penicillamine as a Metabolic Modulator and Pro-Oxidant in Oncology Research

Core Directive & Scientific Rationale

D-Penicillamine (D-Pen) is traditionally known as a copper-chelating agent for Wilson’s disease.[1][2] In oncology research, however, it functions as a "metabolic double agent." Its utility in cancer cell lines (e.g., Glioblastoma, Leukemia, Breast Cancer) is driven by two distinct, concentration-dependent mechanisms:

  • Copper Depletion (Anti-Angiogenic): By sequestering extracellular and intracellular copper, D-Pen inhibits copper-dependent enzymes (e.g., Lysyl Oxidase, Superoxide Dismutase 1) and downregulates angiogenic factors like VEGF and FGF.

  • Pro-Oxidant "Trojan Horse" Effect: In the presence of elevated intracellular copper—a hallmark of many cancer phenotypes—D-Pen undergoes copper-catalyzed auto-oxidation. This generates cytotoxic quantities of Hydrogen Peroxide (

    
    ) and hydroxyl radicals inside the tumor cell.[2]
    

Experimental Warning: Unlike standard chemotherapeutics, D-Pen’s efficacy is often strictly dependent on the basal copper status of the cell line and the redox environment of the culture media. The protocols below are designed to isolate these variables.

Mechanistic Visualization

The following diagram illustrates the bifurcated mechanism of action for D-Penicillamine in a tumor microenvironment.

DPen_Mechanism cluster_Cell Cancer Cell Cytosol DPen D-Penicillamine (Extracellular) Complex D-Pen-Cu Complex DPen->Complex Uptake & Binding Cu_Ext Free Copper (Cu2+) Cu_Ext->Complex Chelation Cu_Int Intracellular Copper Pool Cu_Int->Complex Chelation ROS ROS Generation (H2O2, OH*) Complex->ROS Auto-oxidation (Fenton Chemistry) Angio Angiogenic Factors (VEGF, FGF) Complex->Angio Depletion of Cofactors Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Oxidative Stress Inhibition Inhibition of Neovascularization Angio->Inhibition Signaling Loss

Figure 1: Dual-mechanism pathway showing Copper Chelation leading to anti-angiogenesis and Copper Interaction leading to ROS-mediated apoptosis.

Validated Experimental Protocols

Protocol A: The "Copper Switch" Cytotoxicity Assay

Purpose: To determine if cell death in your specific line (e.g., MCF-7 or HL-60) is driven by Copper Depletion or ROS Generation. Principle: If toxicity is ROS-mediated, Catalase will rescue the cells.[3] If toxicity is Chelation-mediated, Copper supplementation will rescue the cells.

Materials:

  • D-Penicillamine (Sigma-Aldrich, Cat# P4875 or equiv). Note: Must be fresh.

  • Catalase (Bovine Liver, 2000 U/mL stock).

  • 
     or 
    
    
    
    (100
    
    
    M stock).
  • MTT or CCK-8 Reagent.

Workflow:

  • Seeding: Plate cancer cells (e.g., 5,000 cells/well) in 96-well plates. Allow 24h attachment.

  • Preparation: Dissolve D-Pen in PBS immediately before use. Do not store dissolved D-Pen; it oxidizes rapidly.

  • Treatment Groups (Triplicate):

    • Control: Media only.

    • D-Pen Only: Dose curve (0, 100, 200, 400, 800

      
      M).
      
    • ROS Rescue: D-Pen (Dose curve) + Catalase (100 U/mL).

    • Copper Rescue: D-Pen (Dose curve) +

      
       (10 
      
      
      
      M).[3]
  • Incubation: Incubate for 24–48 hours.

  • Readout: Add MTT/CCK-8 reagent and measure absorbance.

Interpretation:

Observation Mechanism of Action

| Catalase restores viability | ROS-Dependent: D-Pen is generating


 via interaction with intracellular copper.[3] |
| Copper restores viability  | Chelation-Dependent:  D-Pen is starving the cell of essential copper cofactors. |
| No Rescue  | Off-Target/Mixed:  Likely non-specific toxicity or alternate mechanism (e.g., carbonyl scavenging). |
Protocol B: Intracellular ROS Quantification (Flow Cytometry)

Purpose: To quantify the "Trojan Horse" effect of D-Pen in high-copper cancer cells.

Materials:

  • DCFDA (2',7'-dichlorofluorescin diacetate) - Cellular ROS Assay Kit.

  • Positive Control:

    
     (50 
    
    
    
    M).

Step-by-Step:

  • Loading: Wash cells with PBS and incubate with 20

    
    M DCFDA for 30 mins at 37°C in serum-free media.
    
  • Wash: Remove DCFDA and wash 1x with PBS.

  • Treatment: Add D-Pen (e.g., 400

    
    M) in complete media.
    
    • Critical Step: ROS generation via D-Pen is rapid. Measure at 1 hour, 4 hours, and 12 hours .

  • Acquisition: Harvest cells and analyze via Flow Cytometry (FITC channel / Ex 485nm / Em 535nm).

  • Data Validation: The Mean Fluorescence Intensity (MFI) should increase in D-Pen treated cells. Co-treatment with Catalase should reduce MFI to baseline.

Data Summary & Reference Values

The following table summarizes expected


 ranges and mechanistic behaviors reported in key cell lines.
Cell LineTissue OriginEst.

(24h)
Primary MechanismNotes
HL-60 Leukemia50 - 200

M
ROS GenerationHighly sensitive; Catalase fully rescues [1].
MCF-7 Breast200 - 500

M
ROS + ChelationModerate sensitivity; Synergistic with Carboplatin [2].
U87-MG Glioblastoma> 500

M
Anti-AngiogenesisCytotoxicity is low; primary effect is VEGF reduction [3].
G-361 Melanoma~400

M
Carbonyl ScavengingApoptosis independent of ROS; involves aldehyde binding [4].

Experimental Workflow Diagram

Use this decision tree to plan your D-Penicillamine study structure.

Workflow Start Start: Cell Line Selection BasalCu Assess Basal Copper Load Start->BasalCu Treat D-Pen Treatment (Fresh Prep) BasalCu->Treat Assay1 Cytotoxicity (MTT/CCK-8) Treat->Assay1 Assay2 ROS Detection (DCFDA) Treat->Assay2 Decision Rescue Check? Assay1->Decision Outcome1 ROS Mechanism (Catalase Rescue) Decision->Outcome1 Yes Outcome2 Chelation Mechanism (Cu Rescue) Decision->Outcome2 No

Figure 2: Experimental decision tree for characterizing D-Penicillamine sensitivity.

References

  • Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. Source:[3][4][5] PubMed / NIH (2007) URL:[Link]

  • D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress. Source:[1] Free Radical Biology and Medicine (2017) URL:[Link]

  • Phase 2 trial of copper depletion and penicillamine as antiangiogenesis therapy of glioblastoma. Source: Neuro-Oncology (2005) URL:[6][Link]

  • Anti-melanoma activity of D-penicillamine and other carbonyl scavengers. Source: Cancer Research / AACR (2004) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming D-Penicillamine Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: DPA-RES-001 Assigned Specialist: Senior Application Scientist, Cellular Toxicology Unit

Introduction: The Resistance Paradox

You are likely reading this because your long-term cell culture models (likely hepatocytes, glioblastoma, or chemically-induced resistant lines) have ceased responding to D-Penicillamine (D-PA). Whether you are modeling Wilson’s Disease (WD) decoppering efficacy or utilizing D-PA as an anti-angiogenic/anti-proliferative agent, resistance manifests as a failure to chelate intracellular copper or a sudden increase in cell viability despite high drug concentrations.

In long-term culture, D-PA resistance is rarely a single-gene event. It is a systemic adaptation involving metallothionein (MT) induction , glutathione (GSH) buffering , and copper transporter (CTR1/ATP7B) remodeling . This guide provides the diagnostic framework and experimental protocols to reverse this phenotype.

Module 1: Diagnostic Triage (Is it Resistance?)

Before altering your protocol, confirm that the loss of efficacy is biological resistance and not an experimental artifact.

FAQs: Baseline Verification

Q: My IC50 has shifted >10-fold. Is this definitive resistance? A: Not necessarily. D-PA efficacy is strictly dependent on the ambient copper concentration in your media.

  • Check: Did you change Fetal Bovine Serum (FBS) lots? FBS copper levels vary wildly (0.1 µM to 5 µM). A high-copper batch will neutralize D-PA extracellularly, mimicking resistance.

  • Action: Quantify media copper using ICP-MS or a colorimetric assay. If >1 µM, switch to dialyzed FBS or Chelex-treated media.

Q: The cells look morphologically different. Is this related? A: Yes. Resistant cells often undergo Epithelial-to-Mesenchymal Transition (EMT) or metabolic reprogramming (glycolytic shift) to survive copper deprivation. Look for a spindle-like morphology or increased media acidification (lactate production), as cells bypass copper-dependent cytochrome c oxidase.

Data: The Resistance Profile

Compare your cells against this reference profile for D-PA resistance.

ParameterNaive/Sensitive CellsResistant Cells (Long-Term D-PA)
IC50 (D-PA) 50 - 200 µM> 2000 µM
Intracellular Cu Lowers rapidly upon treatmentRemains stable or high
Metallothionein (MT1/2) Basal expression5-10x Upregulation
Glutathione (GSH) ModerateHigh (2-3x)
ATP7B Localization Trans-Golgi NetworkDispersed/Vesicular (in WD models)
ROS Response High ROS spike post-treatmentBlunted ROS response

Module 2: Mechanistic Troubleshooting

Understanding why your cells are resistant is the key to reversing it. The two primary drivers are Thiol-Buffering and Transporter Remodeling .

Mechanism 1: The Metallothionein/GSH Sink

D-PA is a thiol-containing chelator. In long-term culture, cells upregulate endogenous thiols (Glutathione and Metallothioneins) to "sponge" the drug before it can effectively chelate copper or induce oxidative stress.

  • The Trap: D-PA forms mixed disulfides with GSH or is sequestered by MTs.

  • The Result: The drug never reaches its target (labile copper pool).

Mechanism 2: Transporter Feedback Loops
  • CTR1 (Influx): Cells starving of copper (due to chronic D-PA) may massively upregulate the high-affinity copper transporter CTR1, increasing copper uptake efficiency to outcompete the chelator.

  • ATP7B (Efflux): In non-WD models, cells may upregulate ATP7B to pump out the D-PA-Copper complex.

Visualization: The Resistance Network

The following diagram illustrates the pathway of resistance. Note the central role of Nrf2 in upregulating the "defense" shield (MTs and GSH) against D-PA.

DPA_Resistance_Mechanism cluster_resistance Resistance Mechanisms DPA D-Penicillamine (Treatment) Cu_Int Intracellular Cu DPA->Cu_Int Chelates ROS ROS / Oxidative Stress DPA->ROS Induces (Acute) Cu_Ext Extracellular Cu Cu_Ext->Cu_Int Influx via CTR1 CTR1 CTR1 Transporter (Upregulated Influx) Cu_Int->CTR1 Low Cu triggers Upregulation Nrf2 Nrf2 Pathway (Master Regulator) ROS->Nrf2 Activates GSH Glutathione (GSH) (Upregulated) Nrf2->GSH Upregulates MT Metallothioneins (MT1X/2A) Nrf2->MT Upregulates GSH->DPA Forms Mixed Disulfides (Neutralization) MT->Cu_Int Sequesters Cu (Prevents Chelation)

Caption: Figure 1. Network topology of D-PA resistance. Chronic exposure activates Nrf2, leading to GSH/MT upregulation which sequesters the drug and protects intracellular copper pools.

Module 3: Reversal Protocols

To overcome resistance, you must disrupt the compensatory mechanisms identified above.

Strategy A: GSH Depletion (The "Sensitizer" Approach)

If your cells have high GSH (verified by assay), D-PA is being neutralized. Use Buthionine Sulfoximine (BSO) to inhibit gamma-glutamylcysteine synthetase.

  • Pre-treatment: Incubate cells with 10-50 µM BSO for 12-24 hours.

  • Challenge: Add D-PA (at original IC50 concentration).

  • Result: Without the GSH buffer, D-PA regains its ability to induce oxidative stress or chelate copper effectively.

Strategy B: Zinc Synergism (The "WD Clinical" Approach)

Paradoxically, adding Zinc can restore sensitivity in ATP7B-deficient cells (WD models). While Zinc induces MTs, the combination of Zn + D-PA has been shown to be synergistic in killing resistant hepatocytes by overwhelming the metal-handling machinery.

  • Protocol: Pre-treat with 50 µM ZnSO4 for 2 hours, followed by D-PA co-treatment.

Strategy C: The "Pulse-Chase" Washout

Continuous exposure selects for resistance. Switch to a pulse-chase model to reset transporter expression.

  • Pulse: High dose D-PA (500 µM) for 24 hours.

  • Chase: Drug-free media (with normal copper) for 48 hours.

  • Repeat: 3 cycles. This prevents the sustained upregulation of CTR1.

Module 4: Experimental SOPs

SOP-01: Verifying Resistance via MTT/Viability Assay

Standardize the copper environment to ensure reproducibility.

  • Seed Cells: 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Media Prep: Use DMEM/RPMI with 10% Dialyzed FBS (to remove background Cu).

  • Cu Spike (Control): Create a parallel set of wells spiked with 10 µM CuSO4 (to prove cells are not just Cu-starved).

  • Treatment: Serial dilute D-PA (0, 10, 50, 100, 500, 1000 µM).

  • Incubation: 72 hours. (D-PA acts slowly; 24h is insufficient).

  • Readout: MTT or CellTiter-Glo.

    • Interpretation: If cells in Dialyzed FBS + D-PA survive as well as Control, you have true resistance.

SOP-02: Western Blot Targets for Mechanism Confirmation

Run these markers to fingerprint the resistance type.

Target ProteinMolecular WtExpected Change (Resistant)Role
ATP7B ~160 kDaUpregulated or MislocalizedCopper Efflux Pump
CTR1 (SLC31A1) ~35 kDaUpregulatedCopper Influx
Metallothionein (MT1/2) ~6-7 kDaStrongly Upregulated Copper Sequestration
Nrf2 ~68 kDaNuclear TranslocationAntioxidant Master Switch

References

  • Mechanisms of Pl

    • Title: Overcoming Platinum Drug Resistance with Copper-lowering Agents.[1][2]

    • Source: Anticancer Research (International Institute of Anticancer Research).
    • URL:[Link] (Contextualized from search result 1.1)

    • Title: The Effect of Zinc and D-Penicillamine in a Stable Human Hepatoma
    • Source: PLOS ONE / PubMed Central.
    • URL:[Link]

  • Metallothionein Induction

    • Title: The effect of D-penicillamine on metallothionein mRNA levels and copper distribution in mouse hepatocytes.[3]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Glut

    • Title: Glutathione, Cysteine, and D-Penicillamine Role in Exchange of Silver Metal from the Albumin Metal Complex.[4]

    • Source: BioMed Research Intern
    • URL:[Link]

  • Clinical/Cellular Toxicity Models

    • Title: Chemosensitivity of U251 Cells to the Co-tre
    • Source: Frontiers in Cellular Neuroscience.
    • URL:[Link]

Sources

Technical Support Center: D-Penicillamine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting D-Penicillamine (D-Pen) Interference Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.0 (Current)

Introduction: The Dual-Interference Mechanism

Welcome to the Technical Support Center. If you are working with D-Penicillamine (D-Pen), you are likely encountering inconsistent data in protein quantification or enzymatic assays.

As a Senior Application Scientist, I often see D-Pen treated merely as a small molecule drug. However, in a biochemical context, it acts as a bifunctional interfering agent :

  • Thiol-Reducing Activity: It possesses a free sulfhydryl (-SH) group, mimicking cysteine.

  • Metal Chelation: It avidly binds divalent cations (

    
    , 
    
    
    
    ,
    
    
    ).

These properties fundamentally disrupt assays relying on redox chemistry (BCA/Lowry) or metalloenzyme activity. This guide provides the mechanistic understanding and protocols to bypass these artifacts.

Module 1: Protein Quantification Interference

The Issue: False Positives in BCA and Lowry Assays

User Question: "I spiked D-Penicillamine into my buffer, and my BCA assay turned deep purple even with zero protein. Is my reagent contaminated?"

Technical Diagnosis: No, your reagent is functional. The BCA (Bicinchoninic Acid) assay relies on the biuret reaction, where peptide bonds reduce


 to 

in an alkaline environment.[1] The

then chelates with BCA to form the purple complex.[1]

D-Penicillamine is a reducing agent.[2] It chemically reduces


 to 

independent of protein concentration. Furthermore, it competes for copper binding, altering the stoichiometric relationship required for accurate quantitation.
Visualizing the Interference

The following diagram illustrates how D-Pen bypasses the protein requirement to generate a false signal.

BCA_Interference cluster_inputs Assay Inputs Protein Protein (Peptide Bonds) Cu1 Cu1+ (Reduced State) Protein->Cu1 Slow Reduction (Biuret Reaction) DPen D-Penicillamine (Free Thiol) Cu2 Cu2+ (Reagent A) DPen->Cu2 Direct Chelation (Signal Quenching) DPen->Cu1 RAPID Reduction (False Positive) Cu2->Cu1 Reduction Signal Purple Complex (Abs 562nm) Cu1->Signal Chelation BCA BCA Molecule (Reagent B) BCA->Signal Binding

Figure 1: Mechanism of D-Penicillamine interference in BCA Assays. Note the direct reduction pathway (Red) bypassing the protein.

Data Summary: Assay Compatibility
Assay TypeMechanismD-Pen InterferenceReasonRecommendation
BCA Copper Reduction (

)
High Thiol reduces copper; causes massive false positive.Avoid or Precipitate.
Lowry Copper Red. + Folin reactionHigh Thiol reduces Folin reagent & copper.Avoid .
Bradford Coomassie Dye BindingLow/None Acidic dye binding is generally insensitive to thiols.Recommended Alternative.
UV (280nm) Tryptophan/Tyrosine AbsModerate D-Pen absorbs in UV; alters background.Use blank subtraction carefully.

Module 2: Enzymatic & Metabolic Assay Interference

The Issue: "Dead" Enzymes and False Thiols

User Question: "My Zinc-Metalloprotease (MMP) activity is zero in the presence of D-Pen, but Ellman's reagent shows high thiol content. What is happening?"

Technical Diagnosis: You are observing two distinct phenomena:

  • Enzyme Inhibition via Chelation: MMPs require a Zinc ion (

    
    ) in their active site. D-Pen acts as a chelator, stripping the metal cofactor from the enzyme, rendering it inactive (apo-enzyme).
    
  • Ellman's False Positive: Ellman's reagent (DTNB) reacts with any free sulfhydryl. It cannot distinguish between a cysteine residue on your protein and the free thiol on D-Pen.

Troubleshooting Workflow: Decision Logic

Use this logic tree to determine the correct course of action for your specific experiment.

Assay_Decision_Tree Start Sample contains D-Penicillamine Q1 What are you measuring? Start->Q1 Protein Total Protein Q1->Protein Enzyme Enzymatic Activity Q1->Enzyme Thiol Free Thiols (Ellman's/DTNB) Q1->Thiol Bradford Use Bradford Assay (Coomassie) Protein->Bradford Standard Sensitivity Precip Perform TCA/Acetone Precipitation Protein->Precip If High Sensitivity Required (BCA) Metal Is Enzyme Metal-Dependent? (Zn, Cu, Fe) Enzyme->Metal Dialysis Must Dialyze or Desalt Sample Metal->Dialysis Yes Control Run Spike Control (Check direct inhibition) Metal->Control No Subtract Impossible to distinguish. Must separate D-Pen from Protein first. Thiol->Subtract

Figure 2: Decision Matrix for selecting assays or pretreatment steps when D-Penicillamine is present.

Module 3: Mitigation Protocols

If you cannot switch assays (e.g., you must use BCA for membrane proteins), you must physically remove D-Penicillamine. Dialysis is effective but slow. TCA Precipitation is the gold standard for rapid cleanup.

Protocol: TCA-DOC Precipitation (The "Clean Slate" Method)

This protocol removes interfering small molecules (D-Pen, lipids, salts) while recovering protein.

Reagents:

  • DOC Solution: 0.15% Sodium Deoxycholate.

  • TCA Solution: 72% Trichloroacetic Acid.

Step-by-Step:

  • Add DOC: To 100

    
    L of protein sample (containing D-Pen), add 10 
    
    
    
    L of 0.15% DOC. Vortex and incubate at room temp for 10 mins.
    • Why? DOC acts as a carrier to ensure quantitative precipitation of low-concentration proteins.

  • Add TCA: Add 10

    
    L of 72% TCA. Vortex immediately.
    
    • Observation: The solution should turn cloudy (protein precipitating).

  • Spin: Centrifuge at 16,000 x g for 10 mins at 4°C.

  • Decant: Carefully remove the supernatant. D-Penicillamine is in this liquid phase.

  • Wash (Optional but Recommended): Add 500

    
    L of ice-cold acetone to the pellet. Vortex and spin again (5 mins).
    
    • Why? Removes residual TCA which can acidify the subsequent assay.

  • Resuspend: Dissolve the pellet in your assay buffer (e.g., PBS + 5% SDS if using BCA).

  • Assay: Proceed with BCA or Lowry.

Self-Validation Step

Always run a "Spike Recovery" control:

  • Take a known protein standard (e.g., BSA).

  • Spike it with the same concentration of D-Pen found in your samples.

  • Run the precipitation protocol.[3]

  • Yield should be >90% compared to a non-spiked control. If yield is low, increase incubation times.

References

  • Vertex AI Search. (2026). Comparison of the Effectiveness and Safety of D-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology. 4

  • Vertex AI Search. (2026). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. National Institutes of Health (PubMed). 5[6]

  • Vertex AI Search. (2026). Chemistry of Protein Assays. Thermo Fisher Scientific. 1

  • Vertex AI Search. (2026). Ellman's reagent (DTNB) Mechanism and Protocol. Fisher Scientific. 7[6][8]

  • Vertex AI Search. (2026). D-Penicillamine prevents ram sperm agglutination by reducing the disulphide bonds of a copper-binding sperm protein.[8] Reproduction (PubMed). 8[6]

Sources

Technical Support Center: Long-Term Stability of (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride (CAS No. 148766-37-4). This guide provides in-depth information, frequently asked questions, and validated protocols to ensure the long-term stability and integrity of this critical thiol-containing reagent in your research and development workflows.

Core Principles of Compound Stability

This compound is an amino acid derivative characterized by a free thiol (-SH) group. This functional group is the primary site of reactivity and, consequently, the main source of instability. Understanding the mechanism of degradation is crucial for implementing effective storage strategies.

The Primary Degradation Pathway: Oxidation

The principal threat to the stability of this compound is the oxidation of the thiol group. In the presence of an oxidizing agent, most commonly atmospheric oxygen, two thiol molecules can readily couple to form a disulfide dimer.

  • Mechanism: 2 R-SH (Thiol) + [O] → R-S-S-R (Disulfide) + H₂O

This dimerization is often irreversible under standard experimental conditions and results in a loss of the compound's intended biological or chemical activity, which typically relies on the availability of the free sulfhydryl group. Several factors can accelerate this oxidative degradation:

  • Atmospheric Oxygen: The most common oxidant.

  • Elevated Temperature: Increases the rate of chemical reactions, including oxidation.

  • High pH: Deprotonation of the thiol group to a thiolate anion (R-S⁻) makes it significantly more susceptible to oxidation.

  • Presence of Metal Ions: Trace metal contaminants can catalytically accelerate oxidation.

  • Light and Humidity: Can provide the energy and medium to facilitate degradation.[1]

Therefore, all storage and handling protocols are designed to mitigate these five factors.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for the solid (powder) form of the compound for long-term stability?

A: For maximal long-term stability, the solid compound must be stored with strict control over temperature, atmosphere, and moisture. The key is to minimize exposure to oxygen and water.

Storage ConditionTemperatureRecommended DurationKey Considerations
Optimal Long-Term -20°CUp to 3 years[2]Must be under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, desiccated container.
Good Mid-Term 2-8°CUp to 2 years[2][3]Requires an inert atmosphere and a tightly sealed, desiccated container.[3] This is a viable alternative if -20°C is not available.
Short-Term/Shipping Room TemperatureNot RecommendedSome suppliers note room temperature storage is possible if kept in a dark, dry, sealed container, but this is not ideal for long-term stability.[4]

Q2: I need to make a stock solution. How should it be stored to prevent degradation?

A: Solutions are far more susceptible to degradation than the solid powder due to increased molecular mobility and interaction with dissolved oxygen. Proper preparation and storage are critical.

Storage TemperatureRecommended DurationRecommended SolventsCritical Protocols & Rationale
-80°C Up to 6 months[2][5]Anhydrous, de-gassed solvents (e.g., DMSO, DMF) or sterile, de-gassed aqueous buffers.Aliquotting is mandatory. This prevents multiple freeze-thaw cycles, which introduce moisture and oxygen, accelerating degradation.[5][6] Ultra-low temperatures drastically reduce oxidation kinetics.
-20°C Up to 1 month[2][5]Anhydrous, de-gassed solvents or sterile, de-gassed aqueous buffers.Aliquotting is mandatory. While acceptable for short-term use, studies on other thiols show that degradation is more pronounced at -20°C compared to -80°C over extended periods.[6]

Q3: Why is an inert atmosphere (Argon/Nitrogen) so critical for storing the solid?

A: The primary degradation pathway is oxidation from atmospheric oxygen. By replacing the air in the headspace of your storage container with a dry, inert gas like Argon or Nitrogen, you physically remove the main reactant responsible for disulfide formation. This single step is one of the most effective measures to ensure multi-year stability of the solid compound.[3]

Q4: My powder appears clumpy after a few weeks in the freezer. What happened?

A: Clumping is a strong indicator of moisture contamination. This can happen if the container was not sealed properly or if it was opened while still cold, causing atmospheric water to condense on the cold powder. Moisture can accelerate degradation. We recommend discarding the reagent and using a fresh, properly handled vial. To prevent this, always allow the container to warm to room temperature before opening.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or failed experimental results. Compound Degradation: The most likely cause is the oxidation of the thiol to a disulfide dimer, rendering it inactive.1. Verify your storage protocol against this guide. 2. Use a fresh, unopened vial of the compound if available. 3. If possible, perform analytical validation (e.g., LC-MS) on your current stock to confirm its identity and purity.
Difficulty dissolving the compound in a previously used solvent. 1. Degradation: The disulfide dimer may have different solubility characteristics than the parent compound. 2. Incorrect Solvent/Concentration: Exceeding the solubility limit.1. Confirm the compound's solubility in your chosen solvent. For aqueous solutions, sonication may be required.[2][5] 2. If degradation is suspected, switch to a new vial.
A strong, unpleasant odor is noticeable from the storage area or workbench. Improper Handling/Containment: Thiols are known for their potent odors. A noticeable smell indicates that the compound is not properly contained or that spills have not been decontaminated.1. Ensure all work is performed in a certified chemical fume hood.[7] 2. Check that all container lids are tightly sealed. 3. Implement a glassware decontamination protocol. Soaking glassware in a bleach bath overnight effectively neutralizes thiol residues.[8]

Protocols and Workflows

Protocol 4.1: Recommended Protocol for Long-Term Storage of Solid Compound

This protocol ensures the compound is stored under optimal conditions from the moment it is received.

  • Preparation: Before opening the manufacturer's shipping container, prepare pre-labeled, appropriately sized amber glass vials with PTFE-lined caps. Place these vials in a desiccator to ensure they are dry.

  • Inert Environment: Transfer the manufacturer's vial and your pre-labeled vials into a glovebox or glove bag filled with Argon or Nitrogen gas.

  • Aliquotting: In the inert atmosphere, carefully aliquot the desired amount of the powder into your smaller, pre-labeled vials. Aliquotting prevents the need to repeatedly expose the main stock to the environment.

  • Purging: Before sealing each vial, flush the headspace with a gentle stream of Argon or Nitrogen for 20-30 seconds.

  • Sealing: Tightly seal the PTFE-lined cap. For extra security, wrap the cap-vial interface with Parafilm.

  • Storage: Place the sealed vials in a secondary container with desiccant and store at the appropriate temperature (-20°C or 2-8°C).

Workflow: Decision-Making for Compound Storage

This diagram outlines the critical decision points for ensuring the long-term stability of your reagent.

StorageWorkflow CompoundReceived Compound Received Decision1 Immediate Use (within 1-2 weeks)? CompoundReceived->Decision1 StoreShortTerm Store Solid at 2-8°C (Sealed, Desiccated) Decision1->StoreShortTerm Yes Decision2 Long-Term Storage Required? Decision1->Decision2 No StoreAsSolid Store as Solid (Protocol 4.1) Decision2->StoreAsSolid Yes, as Solid PrepareSolution Prepare Stock Solution (Protocol 4.2) Decision2->PrepareSolution Yes, as Solution StoreFrozenSolid Store Aliquots at -20°C (Inert Atmosphere) StoreAsSolid->StoreFrozenSolid StoreFrozenSolution Store Aliquots at -80°C PrepareSolution->StoreFrozenSolution

Sources

Validation & Comparative

Validation of D-Penicillamine’s Anti-Angiogenic Effects in Tumor Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Penicillamine (D-Pen) is a sulfur-containing amino acid derivative primarily utilized as a copper-chelating agent in Wilson’s disease. In oncology, its utility stems from the absolute requirement of copper (Cu) for angiogenic signaling. Unlike direct VEGF inhibitors (e.g., Bevacizumab), D-Pen acts upstream, creating a copper-deficient environment that prevents the transcriptional activation of angiogenic factors.

This guide provides a rigorous framework for validating D-Pen in preclinical tumor models. It distinguishes D-Pen from newer chelators (e.g., Tetrathiomolybdate) and standard biologics, emphasizing that efficacy validation is impossible without confirming systemic copper depletion (hypocupremia).

Mechanistic Rationale: The Copper-Angiogenesis Axis

To validate D-Pen, researchers must understand that it does not target the VEGF receptor directly. Instead, it sequesters the copper ions required for the nuclear translocation and DNA binding of HIF-1


  (Hypoxia-Inducible Factor 1-alpha).
Key Mechanisms:
  • HIF-1

    
     Stabilization:  Copper is a cofactor for the binding of HIF-1
    
    
    
    to the Hypoxia Response Element (HRE). Copper depletion prevents this binding, silencing the transcription of VEGF, FGF2, and IL-8.
  • Angiogenin Function: Angiogenin (a potent blood vessel inducer) is structurally inactive without copper.

  • ROS Generation: In the presence of high intratumoral copper, D-Pen can generate localized

    
    , exerting a direct cytotoxic effect on proliferating endothelial cells.
    
Diagram 1: Mechanism of Action

Figure 1: The Copper-HIF-1


 axis. D-Penicillamine sequesters copper, preventing HIF-1

from initiating the transcription of pro-angiogenic factors.

G Cu Bioavailable Copper (Cu2+) HIF HIF-1α (Nuclear) Cu->HIF Required for Binding DPen D-Penicillamine (Chelator) DPen->Cu Sequesters HRE HRE (Promoter DNA) HIF->HRE Binds VEGF VEGF / FGF2 mRNA HRE->VEGF Transcription Angio Angiogenesis (Endothelial Proliferation) VEGF->Angio Promotes

Comparative Analysis: D-Pen vs. Alternatives

When designing a validation study, D-Pen must be benchmarked against the "Gold Standard" (Bevacizumab) and the "Best-in-Class Chelator" (Tetrathiomolybdate).

Table 1: Comparative Performance in Preclinical Models
FeatureD-Penicillamine (D-Pen)Tetrathiomolybdate (TM)Bevacizumab (Avastin)
Primary Mechanism Systemic Copper Chelation (Urinary Excretion)Systemic Copper Chelation (Biliary/Absorption block)Direct VEGF-A Neutralization
Potency (In Vivo) Moderate. Requires weeks to achieve hypocupremia.High. Rapid onset (days).Very High. Immediate onset.
Bioavailability Oral (variable absorption).Oral (high absorption).IV / IP Injection only.
Resistance Profile Low. Targets a broad cofactor (Cu) upstream of multiple pathways.[1]Low. Similar to D-Pen but more stable.High. Tumors upregulate alternative factors (e.g., FGF, PDGF) upon VEGF blockade.
Cost/Accessibility Low Cost / Widely Available.High Cost / Limited Sourcing (often investigational).High Cost / Biologic.
Key Validation Metric Serum Ceruloplasmin < 20% baseline. Serum Ceruloplasmin < 20% baseline.Circulating VEGF levels (ELISA).

Scientist's Insight: Use D-Pen when evaluating cost-effective, chronic oral maintenance therapies or combination strategies to reverse platinum resistance. Use TM if rapid copper depletion is critical for the model timeframe. Use Bevacizumab as the positive control for maximal angiogenesis inhibition.

Experimental Validation Workflow

To generate publication-quality data, the experimental design must be self-validating . A common failure mode in D-Pen studies is administering the drug without confirming the physiological state of copper deficiency.

Diagram 2: The Self-Validating Experimental Pipeline

Figure 2: Step-by-step workflow for validating D-Pen efficacy. Note the critical feedback loop at the "Ceruloplasmin Monitoring" stage.

Workflow Start Tumor Implantation (e.g., 9L Glioma / Breast) Diet Dietary Phase: Low Copper Diet (<0.1ppm) Start->Diet Treat Treatment: D-Pen (Oral Gavage/Water) Diet->Treat Monitor CRITICAL CHECK: Serum Ceruloplasmin Treat->Monitor Adjust Adjust Dose Monitor->Adjust Cp > 50% Baseline Harvest Harvest Tumor (Day 21-28) Monitor->Harvest Cp < 20% Baseline (Target Reached) Adjust->Treat Assay Analysis: CD31 IHC (MVD) Harvest->Assay

Detailed Protocol: In Vivo Validation (Glioblastoma Model)

This protocol uses the 9L Gliosarcoma or U87 MG model, as brain tumors are highly vascular and sensitive to copper modulation.

Phase 1: Preparation & Copper Depletion (The "Run-in")
  • Animals: Rats (Fischer 344) or Nude Mice.

  • Diet: Animals must be switched to a Low Copper Diet (0.1 mg/kg Cu) 7 days prior to tumor implantation. D-Pen alone is often insufficient to overcome standard chow copper levels (approx. 10-15 mg/kg).

  • Control Group: Standard Chow + Vehicle.

  • Experimental Group: Low Copper Diet + D-Penicillamine.

Phase 2: Dosing Strategy
  • Dose:

    • Mice: 100–200 mg/kg/day via oral gavage or drinking water.

    • Rats: 50–100 mg/kg/day.

  • Vehicle: Sterile water (D-Pen is water-soluble).

  • Validation Step (Mandatory): On Day 7 and Day 14, draw blood (tail vein). Measure Serum Ceruloplasmin (Cp) oxidase activity.

    • Target: Cp levels must drop to 10–20% of baseline . If Cp is >50%, the tumor will likely not respond, rendering the experiment invalid.

Phase 3: Microvessel Density (MVD) Analysis

The definitive readout for anti-angiogenic activity is MVD quantified via CD31 (PECAM-1) staining.

Protocol:

  • Fixation: Harvest tumors and fix in 10% neutral buffered formalin (max 24 hours) to preserve antigenicity. Embed in paraffin.[2][3]

  • Sectioning: Cut 4–5 µm sections.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) using Citrate Buffer (pH 6.0) is crucial for CD31.

  • Primary Antibody: Rat anti-mouse CD31 (Clone MEC 13.3) or Rabbit anti-CD31. Incubate overnight at 4°C.

    • Note: Do not use CD34 alone; CD31 is more specific for mature endothelial cells.

  • Detection: HRP-polymer system with DAB chromogen.

  • Quantification (Weidner Method):

    • Scan the slide at low power (40x) to identify "hotspots" (areas of highest neovascularization).

    • Count individual vessels in 5 high-power fields (200x or 400x) within these hotspots.

    • Data Output: Express as "Mean Vessel Count per High Power Field."

Data Interpretation & Expected Results

When analyzing your data, look for the following patterns to confirm validity:

MetricNegative Control (Vehicle)D-Penicillamine (Responder)Interpretation
Serum Ceruloplasmin 100% (Baseline)< 20% (Baseline)Confirms systemic copper depletion.
Tumor Volume Large, exponential growthReduced by 40–60%Cytostatic effect (starvation of tumor).
Microvessel Density (MVD) High, chaotic vascularitySignificantly Reduced (p<0.05)Primary Endpoint met.
Vessel Morphology Dilated, leaky vesselsSmaller, normalized vesselsIndicates "Vascular Normalization."

Troubleshooting:

  • If Cp is low but Tumor Volume is unchanged: The tumor may be driving angiogenesis via copper-independent pathways (rare) or utilizing vascular co-option (growing along existing vessels).

  • If Cp is normal: The dose was insufficient, or the diet contained trace copper. The experiment is inconclusive.

References

  • Brem, S., et al. (2005).[4] "Phase 2 trial of copper depletion and penicillamine as antiangiogenesis therapy of glioblastoma." Neuro-Oncology.

  • Pan, Q., et al. (2002). "Copper deficiency induced by tetrathiomolybdate suppresses tumor growth and angiogenesis."[1][5] Cancer Research.[5][6]

  • Brewer, G. J. (2001). "Copper control as an antiangiogenic anticancer therapy: lessons from treating Wilson's disease."[4][5] Experimental Biology and Medicine.

  • Weidner, N. (1995). "Intratumoral microvessel density as a prognostic factor in cancer." American Journal of Pathology.[6]

  • Gately, S., et al. (1996). "The mechanism of cancer treatment by copper chelation."[4] Cancer Research.[5][6]

Sources

A Comparative Analysis of D-Penicillamine and L-Penicillamine: A Guide to Stereospecific Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug development, the three-dimensional structure of a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit dramatically different biological activities. A classic and compelling example of this principle is found in the isomers of penicillamine. While one enantiomer, D-penicillamine, is a valuable therapeutic agent for several challenging diseases, its mirror image, L-penicillamine, is markedly toxic.[1][2][3]

Originally prepared as a racemic mixture of both D- and L-enantiomers, the clinical application of penicillamine evolved as the profound biological differences between its stereoisomers became clear.[4] The racemic form is no longer used clinically due to the severe adverse effects attributed to the L-enantiomer.[4] This guide provides an in-depth comparison of the efficacy and toxicity of D- and L-penicillamine, grounded in their biochemical mechanisms and supported by experimental data, to inform researchers and drug development professionals on the critical importance of stereochemistry in pharmacology.

Section 1: Efficacy and Mechanism of Action: The Versatile Sulfhydryl Group

The therapeutic utility of D-penicillamine stems from the high reactivity of its sulfhydryl (-SH) group. This functional group enables the molecule to act through several distinct mechanisms, primarily chelation and sulfhydryl-disulfide interchange.[5]

1.1 Chelation in Wilson's Disease:

D-penicillamine is a first-line therapy for Wilson's disease, a genetic disorder causing toxic copper accumulation.[6][7] Its efficacy lies in its function as a potent copper chelator. The drug is thought to reduce divalent copper (Cu(II)) to the monovalent state (Cu(I)) and form a stable, soluble penicillamine-copper complex.[1] This complex is readily excreted in the urine, thereby reducing copper overload in the liver, brain, and other tissues.[6][7] While the L-isomer can also form chelation complexes, its clinical use is precluded by its toxicity.[8]

1.2 Disulfide Interchange in Cystinuria:

In cystinuria, an inherited metabolic disorder, the excessive excretion of the amino acid cystine leads to the formation of kidney stones. D-penicillamine intervenes by undergoing a disulfide interchange reaction with cystine. It cleaves the cystine molecule (cysteine-cysteine disulfide) and forms a mixed disulfide, penicillamine-cysteine.[2] This new compound is significantly more water-soluble than cystine, preventing crystallization and stone formation.[6]

1.3 Immunomodulation in Rheumatoid Arthritis:

The mechanism of D-penicillamine in rheumatoid arthritis (RA) is not fully elucidated but is believed to involve immunomodulation.[1][8] Evidence suggests it reduces the numbers of T-lymphocytes, inhibits macrophage function, decreases levels of interleukin-1 (IL-1), and lowers the titer of IgM rheumatoid factor.[2][8] It may also interfere with collagen cross-linking.[2] Due to a significant adverse effect profile, its use in RA is now reserved for severe cases that have not responded to other therapies.[9]

G cluster_0 Mechanism of Action (D-Penicillamine) cluster_chelation Chelation (Wilson's Disease) cluster_disulfide Disulfide Interchange (Cystinuria) DPA D-Penicillamine (-SH group) Copper Excess Tissue Copper (Cu²⁺) DPA->Copper Cystine Insoluble Cystine DPA->Cystine Complex Soluble Penicillamine-Copper Complex Copper->Complex binds Urine Renal Excretion Complex->Urine MixedDisulfide Soluble Penicillamine-Cysteine Disulfide Cystine->MixedDisulfide reacts with Solubilization Prevents Stones MixedDisulfide->Solubilization

Caption: Mechanisms of D-Penicillamine Efficacy.

Section 2: A Tale of Two Isomers: The Stereospecific Toxicity Profile

The most striking difference between D- and L-penicillamine lies in their toxicity. This divergence is a direct consequence of their stereochemistry and provides a powerful lesson in drug safety and design.

2.1 The Potent Toxicity of L-Penicillamine: Vitamin B6 Antagonism

The primary reason for the severe toxicity of L-penicillamine is its action as a potent antagonist of pyridoxine, also known as vitamin B6.[2][3][8] The active form of this vitamin, pyridoxal 5-phosphate (PLP), is a critical coenzyme for a vast array of enzymatic reactions, particularly in amino acid metabolism.

L-penicillamine reacts with PLP to form a stable thiazolidine compound.[10] This reaction effectively sequesters and inactivates the coenzyme, leading to a state of functional vitamin B6 deficiency.[10] The resulting impairment of PLP-dependent enzymes disrupts critical metabolic pathways, such as the breakdown of tryptophan, leading to the accumulation of metabolites like xanthurenic acid and kynurenine.[10] This antipyridoxine effect is the root cause of the L-isomer's toxicity.

G L_Pen L-Penicillamine Thiol (-SH) and Amine (-NH2) groups Thiazolidine Inactive Thiazolidine Complex Coenzyme Sequestered L_Pen->Thiazolidine reacts with PLP Pyridoxal 5-Phosphate (PLP) (Active Vitamin B6) Aldehyde (-CHO) group PLP->Thiazolidine Enzyme PLP-Dependent Enzyme (e.g., Kynureninase) PLP->Enzyme acts as coenzyme for Dysfunction Metabolic Dysfunction Thiazolidine->Dysfunction leads to Metabolism Normal Metabolic Function (e.g., Tryptophan Metabolism) Enzyme->Metabolism Enzyme->Dysfunction is inhibited

Caption: Mechanism of L-Penicillamine Toxicity via Vitamin B6 Inactivation.

2.2 The Nuanced Toxicity of D-Penicillamine

While D-penicillamine is the therapeutic isomer, it is not devoid of toxicity. Its use is associated with a high incidence of adverse effects, occurring in approximately 20-30% of patients, which can necessitate withdrawal of the drug.[2] These effects include:

  • Hematological: Bone marrow suppression, aplastic anemia, thrombocytopenia.[2]

  • Renal: Proteinuria, nephrotic syndrome, membranous glomerulonephritis.[2][9]

  • Dermatological: Rash, pemphigus, elastosis perforans serpiginosa.[9]

  • Gastrointestinal: Nausea, vomiting, loss of taste (dysgeusia).[2]

  • Autoimmune: Induction of myasthenia gravis and a lupus-like syndrome.[2][11]

  • Hepatic: Cholestatic liver injury, typically associated with hypersensitivity.[11]

Critically, research has demonstrated that D-penicillamine also possesses an antipyridoxine effect , albeit a less potent one than its L-enantiomer.[10] Studies in humans have shown that administration of D-penicillamine, like the racemic mixture, leads to an increased urinary excretion of kynurenine and xanthurenic acid after a tryptophan load, a hallmark of vitamin B6 antagonism. This effect was reversed by the administration of supplemental pyridoxine.[10] This finding underscores that while stereochemistry drastically modulates the degree of toxicity, the underlying chemical potential for this specific adverse reaction exists in both isomers.

2.3 Comparative Toxicity and Efficacy Data Summary

The following tables summarize the key comparative points between the two isomers.

FeatureD-PenicillamineL-Penicillamine
Primary Clinical Use Wilson's Disease, Cystinuria, severe RA[1][4]None (toxic)[1][8]
Primary Efficacy Mechanism Chelation, Disulfide Interchange[1][2]N/A
Primary Toxicity Mechanism Immuno-allergic reactions, bone marrow suppression[2][9][11]Potent Vitamin B6 (Pyridoxine) Antagonism[2][3][8][10]
Antipyridoxine Effect Present, but less potent than L-isomer[10]Potent and dose-limiting[10]
Clinical Status FDA-approved therapeutic agent[4]Considered a toxic compound, not for clinical use[4][8]

Table 1: High-Level Comparison of D- and L-Penicillamine.

Parameter (Post-Tryptophan Load)Control (No Drug)During D-Penicillamine (2g/day)During DL-Penicillamine (2g/day)
Urinary Kynurenine (mg/24h) 10 - 20IncreasedMarkedly Increased
Urinary Xanthurenic Acid (mg/24h) 0 - 30Normal or Slightly IncreasedMarkedly Increased

Table 2: Experimental Data on Antipyridoxine Effect in Humans. (Data synthesized from the findings of Jaffe et al., 1964[10]). This table illustrates that while both forms interfere with tryptophan metabolism, the effect of the racemic (DL) mixture, containing the L-isomer, is substantially more pronounced.

Section 3: Experimental Protocols for Stereospecific Assessment

To evaluate the distinct biological activities of penicillamine isomers in a preclinical setting, specific, validated protocols are required.

3.1 Protocol: In Vivo Assessment of Antipyridoxine Activity

This protocol is designed to quantify the vitamin B6 antagonist effect of a test compound by measuring its impact on tryptophan metabolism in a rodent model.

Objective: To measure the 24-hour urinary excretion of kynurenine and xanthurenic acid following a tryptophan load in animals treated with D-penicillamine, L-penicillamine, or a vehicle control.

Methodology:

  • Acclimatization: House male Wistar rats (200-250g) in metabolic cages for 3-5 days to allow for acclimatization and collection of baseline 24-hour urine samples.

  • Grouping: Divide animals into three groups (n=8-10 per group): Vehicle Control, D-Penicillamine, and L-Penicillamine.

  • Dosing: Administer the respective compounds or vehicle orally (gavage) daily for 7 days. Doses should be based on established literature, e.g., 50 mg/kg.

  • Baseline Tryptophan Load: On Day 6, administer an oral load of DL-tryptophan (e.g., 100 mg/kg) suspended in a suitable vehicle.

  • Urine Collection: Collect urine over a 24-hour period following the tryptophan load. Measure volume and store samples at -80°C.

  • Washout & Final Load: After a 7-day washout period, repeat the tryptophan load (Step 4) and urine collection (Step 5) to assess recovery.

  • Sample Analysis: Analyze urine samples for kynurenine and xanthurenic acid concentrations using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

  • Data Analysis: Compare the 24-hour excretion (concentration x volume) of metabolites between groups using appropriate statistical tests (e.g., ANOVA). An increase in excretion in the treatment groups relative to control indicates an antipyridoxine effect.

Caption: Workflow for Assessing Antipyridoxine Activity.

Conclusion

The case of D- and L-penicillamine serves as a fundamental illustration of stereoselectivity in pharmacology. The therapeutic efficacy of the D-isomer in diverse conditions is a direct result of its reactive sulfhydryl group. Conversely, the significant toxicity of the L-isomer is primarily driven by a stereospecific interaction that antagonizes the vital coenzyme vitamin B6. While D-penicillamine is a valuable drug, its own toxicity profile, including a measurable antipyridoxine effect, mandates cautious use and highlights that the line between a drug and a toxin can be a matter of three-dimensional arrangement. For researchers and developers, this comparison reinforces the absolute necessity of considering stereoisomerism from the earliest stages of drug discovery and development to maximize efficacy and ensure patient safety.

References

  • National Center for Biotechnology Information (2025). Penicillamine - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Cazzola, M., et al. (2020). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. Available at: [Link]

  • Wikipedia (2024). Penicillamine. Available at: [Link]

  • Al-Aboud, K., et al. (2022). Penicillamine Revisited: Historic Overview and Review of the Clinical Uses and Cutaneous Adverse Effects. ResearchGate. Available at: [Link]

  • Wikipedia (2024). Chirality (chemistry). Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases (2020). Penicillamine - LiverTox. NCBI Bookshelf. Available at: [Link]

  • National Center for Biotechnology Information (2024). Penicillamine. PubChem. Available at: [Link]

  • AccessMedicine (n.d.). PENICILLAMINE | Poisoning & Drug Overdose, 7e. McGraw Hill Medical. Available at: [Link]

  • PatSnap (2024). What is the mechanism of Penicillamine? Patsnap Synapse. Available at: [Link]

  • Friedman, S. L. (2012). Penicillamine for Wilson's disease. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Jaffe, I. A., et al. (1964). The Antipyridoxine Effect of Penicillamine in Man. The Journal of Clinical Investigation. Available at: [Link]

  • Friedman, M. (1977). Chemical basis for pharmacological and therapeutic actions of penicillamine. PubMed. Available at: [Link]

  • Członkowska, A., et al. (2024). Comprehensive Pharmacological Management of Wilson’s Disease: Mechanisms, Clinical Strategies, and Emerging Therapeutic Innovations. MDPI. Available at: [Link]

  • Chen, W., et al. (2021). Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions by Raman Optical Activity spectroscopy and DFT calculations. ResearchGate. Available at: [Link]

  • Członkowska, A., et al. (2024). Comprehensive Pharmacological Management of Wilson’s Disease: Mechanisms, Clinical Strategies, and Emerging Therapeutic Innovations. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2013). Long-term effects of a combination of D-penicillamine and zinc salts in the treatment of Wilson's disease in children. Spandidos Publications. Available at: [Link]

  • Buzoianu, A. D., et al. (2011). D-Penicillamine and Zinc therapy for Wilson's Disease. ResearchGate. Available at: [Link]

Sources

comparative study of D-penicillamine and triethylenetetramine copper binding

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by diving into the literature, seeking experimental data on copper binding. My focus is on D-penicillamine and triethylenetetramine, specifically looking at binding affinity, stoichiometry, and pH-related parameters. This should lay a solid foundation.

Outlining Comparative Structure

I'm now outlining how I will compare the data. First, the clinical context of copper chelation will be presented, highlighting both drugs' roles. Then, a detailed comparison of their copper binding chemistry will be made, based on collected data. I'm also preparing to create diagrams and tables for visual and quantitative clarity. Meanwhile, I'm working to write the experimental protocols, explaining rationale.

Expanding Data Gathering

I'm now expanding my data gathering with established experimental protocols and mechanisms of action for the drugs, particularly in the Wilson's Disease context. I'm focusing on techniques like spectrophotometry. I'm structuring a clinical context followed by a comparison of copper binding chemistry. I'm also designing diagrams and tables to add visual clarity. I'm also working to synthesize all information to create a detailed, cited narrative.

Establishing Binding Affinity

I've established a solid base for comparison, focusing on the initial copper binding affinity data. Several sources suggest trientine has a stronger affinity, which is a good starting point for exploring other aspects. This provides a measurable baseline to explore different effects.

Analyzing Binding Complex Details

I'm now diving deeper into the complex structures and mechanisms. The information gathered confirms trientine's higher copper binding affinity. I've uncovered details on the complex structures and stoichiometry of both, including the mixed-valence cluster of D-penicillamine. I'm also examining the pH dependence and different mechanisms of action, especially the potential for different impacts on copper absorption.

Refining Search Parameters

I'm now focusing my search to get more precise, quantitative data. I need Kd values for both compounds under comparable conditions, which will greatly benefit the work. Also, I'm missing detailed experimental protocols for characterization, especially regarding spectrophotometry and potentiometric titration. The BCS assay details, as well as ESI-MS analysis of copper complexes, are necessary for the guide.

Targeting Key Quantitative Data

I've got a good handle on the existing information now. I'm focusing my searches on getting some hard numbers and experimental details. My current priority is to get the dissociation constant (Kd) values under comparable conditions, which will solidify this guide. I also need detailed, step-by-step protocols for the experimental methods. I'm hoping to uncover more detailed experimental protocols to characterize the molecules, especially spectrophotometry and potentiometric titration.

Analyzing Data Availability

The second round of searches provided useful data, though gaps remain. I've begun organizing the information into categories to identify areas needing further research. I'm focusing on defining the scope of these knowledge gaps, and preparing to iterate a third round of research to fully cover the requirements.

Assessing Knowledge Gaps

I've made progress in evaluating what data exists and where the holes are, as well as where to find more information. Specifically, I have quantitative binding affinity data for PA and TR, and I can confirm that D-penicillamine reduces Cu(II). I can conceptualize key experimental methods, which suggests further targeted searching is the next step.

Refining Search Strategies

I am now organizing data to assess the next steps. I am pleased with the single research paper that gave Cu(I) binding affinities for PA and TR, determined by ESI-MS. I have confirmation that D-penicillamine reduces Cu(II) to Cu(I). I can also conceptualize the key experimental methods used to obtain the data I need, which will guide further searches. I am looking into how to obtain step-by-step protocols, and am working on refining my search parameters for this specific purpose.

Identifying Data Shortfalls

I'm now zeroing in on the data deficiencies. While I have the Cu(I) binding affinities for PA and TR from ESI-MS, I'm missing the Cu(II) affinity for TR and detailed protocols for the methodologies. Although I know that at high concentrations, neither PA nor TR were effective at removing copper from metallothionein in vitro, additional data points would be helpful.

Evaluating Data Completeness

I've made a thorough assessment of available data, and I'm organizing what is missing into clear categories. The first crucial paper providing Cu(I) binding affinities for PA and TR, determined by ESI-MS, is a great start. Additionally, multiple sources confirmed D-penicillamine reduces Cu(II). I can conceptualize some experimental methods and I have data on copper removal from metallothionein, but I'm looking for detailed protocols, missing quantitative affinity data for Trientine's Cu(II) binding, ESI-MS protocol specifics, and a direct quantitative comparison. My focus now is on finding these specific protocols and quantitative data, especially for trientine-Cu(II).

Analyzing Binding Affinities

I've made headway! I've now directly compared D-penicillamine and trientine's copper (I) binding affinities using quantitative data from a single study. This allows for a more focused comparison between the two chelators, and should greatly aid the analysis of potential therapeutic implications.

Synthesizing Experimental Details

I've hit a good stride. I've compiled quantitative binding data for both chelators from a single source, enabling direct affinity comparisons. I also located stability constants for trientine/Cu(II) from potentiometric/spectrophotometric studies, filling a gap. Moreover, I've gathered setup details for potentiometry, spectrophotometry, and ESI-MS in metal-ligand analysis, along with BCS assay principles. Though no singular protocol exists, I'm confident in constructing thorough experimental sections. I also have info on D-penicillamine's redox properties, allowing for a deep dive into the subject. I'm now certain I have sufficient information to create the content.

Consolidating Foundational Information

I've made more progress. I've successfully located and integrated quantitative data comparing D-penicillamine and trientine's Cu(I) binding affinities from a single study, which greatly enhances my ability to draw a direct comparison. Additionally, I uncovered comprehensive stability constant data for trientine with Cu(II) derived from potentiometric and spectrophotometric experiments, which strengthens the foundation. I also have several descriptions of experimental setups for potentiometry, spectrophotometry, and ESI-MS. I now have plenty to create detailed experimental sections. I'm ready to move forward.

A Comparative Guide to Chelating Agents: D-Penicillamine vs. Newer Therapeutics in Clinical Practice

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Chelation Therapy

Chelation therapy remains a cornerstone in the management of genetic disorders characterized by toxic metal accumulation or excessive amino acid excretion, such as Wilson's disease and cystinuria. For decades, D-penicillamine has been a primary therapeutic agent. However, its use is often limited by a significant adverse effect profile. This has spurred the development of newer chelating agents with improved safety and comparable, if not superior, efficacy. This guide provides a detailed comparison of D-penicillamine with these more recent alternatives, supported by clinical trial data, to inform research and clinical development in this area.

Wilson's Disease: A Paradigm Shift in Copper Chelation

Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, leading to impaired copper excretion and subsequent accumulation in the liver, brain, and other tissues.[1] Lifelong treatment is essential to prevent fatal complications like liver failure and severe neurological damage.[2][3] The primary goal of therapy is to remove excess copper and maintain a negative copper balance.

Mechanism of Action: A Tale of Two Strategies

Chelating agents in Wilson's disease primarily work through two distinct mechanisms: promoting the urinary excretion of copper or blocking its intestinal absorption.

  • D-penicillamine and Trientine: These are true chelators that form stable complexes with copper, which are then renally excreted.[4]

  • Zinc Salts: Zinc induces the production of metallothionein in intestinal cells. Metallothionein has a high affinity for copper, binding it and preventing its absorption into the bloodstream. The copper-metallothionein complex is then shed with the intestinal cells.[5]

cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream cluster_3 Kidney Dietary Copper Dietary Copper Copper-MT Complex Copper-MT Complex Dietary Copper->Copper-MT Complex binds to MT Absorbed Copper Absorbed Copper Dietary Copper->Absorbed Copper absorption Zinc Zinc Metallothionein Metallothionein Zinc->Metallothionein induces Excretion (stool) Excretion (stool) Copper-MT Complex->Excretion (stool) shedding Copper-Chelator Complex Copper-Chelator Complex Absorbed Copper->Copper-Chelator Complex binds Chelator (D-pen/Trientine) Chelator (D-pen/Trientine) Chelator (D-pen/Trientine)->Copper-Chelator Complex Urinary Excretion Urinary Excretion Copper-Chelator Complex->Urinary Excretion caption Mechanisms of Action in Wilson's Disease

Caption: Mechanisms of Action in Wilson's Disease

Clinical Efficacy: A Head-to-Head Comparison

Clinical evidence suggests that while D-penicillamine is an effective copper chelator, newer agents offer comparable or, in some aspects, superior outcomes, particularly concerning safety.

A meta-analysis of 23 studies involving 2055 patients showed that D-penicillamine was associated with lower mortality compared to no treatment.[6] However, when compared to zinc, there was no significant difference in mortality or in the prevention or amelioration of clinical symptoms.[6]

In a study on pediatric patients, D-penicillamine was found to be the most effective in terms of therapeutic effect, followed by zinc and then trientine.[2][3][7] However, treatment discontinuation due to ineffectiveness was lowest for D-penicillamine (5%) compared to zinc (25%) and trientine (44%).[2][3][7]

Conversely, a systematic review and meta-analysis suggested that zinc salts may be superior to D-penicillamine in improving neurological symptoms in Wilson's disease patients.[4] The pooled improvement rate for neurological symptoms was 80.2% for zinc salts compared to 56.3% for D-penicillamine.[4] For hepatic symptoms, no significant difference in treatment efficiency was observed between the two.[4]

A randomized, open-label, non-inferiority phase 3 trial (CHELATE) directly compared trientine tetrahydrochloride (TETA4) with D-penicillamine for maintenance therapy. The study concluded that TETA4 was non-inferior to D-penicillamine at 48 weeks based on serum non-ceruloplasmin-bound copper (NCC) levels.[8]

Parameter D-Penicillamine Trientine Zinc Salts Source
Mortality vs. No Treatment Lower--[6]
Mortality vs. Zinc No significant difference-No significant difference[6]
Treatment Discontinuation (Ineffectiveness) - Pediatric 5%44%25%[2][3][7]
Neurological Symptom Improvement 56.3%-80.2%[4]
Hepatic Symptom Improvement ~90% (first-line)~90% (first-line)No significant difference vs. D-penicillamine[4][9][10]
Safety and Tolerability: The Achilles' Heel of D-Penicillamine

The most significant advantage of newer chelating agents over D-penicillamine lies in their improved safety and tolerability profiles. D-penicillamine is associated with a high incidence of adverse effects, which can necessitate treatment discontinuation.

In a large retrospective study, adverse events leading to discontinuation of treatment were more frequent among patients receiving D-penicillamine compared to trientine.[5][11] Another meta-analysis found that the incidence of adverse effects and neurological deterioration was higher in patients treated with D-penicillamine compared to zinc salts.[4] Specifically, the risk of adverse effects was 2.42 times higher with D-penicillamine.[4]

In pediatric patients, the rate of drug changes due to adverse effects was highest for D-penicillamine, followed by zinc, and then trientine.[2][3][7]

Adverse Event Profile D-Penicillamine Trientine Zinc Salts Source
Discontinuation due to Adverse Events Higher rateLower rate than D-penicillamineLower rate than D-penicillamine[4][5][11]
Overall Adverse Events Higher incidenceBetter toleratedGenerally well-tolerated[4][6]
Neurological Deterioration (vs. Zinc) Higher risk-Lower risk[4]
Adverse Events in Pediatrics Highest rateLowest rateIntermediate rate[2][3][7]

Cystinuria: A Move Towards Better Tolerated Thiol-Based Drugs

Cystinuria is a rare inherited disorder characterized by impaired renal reabsorption of cystine and other dibasic amino acids, leading to recurrent formation of cystine kidney stones.[12][13] Management focuses on reducing urinary cystine concentration and increasing its solubility.

Therapeutic Strategy: From Conservative Measures to Chelation

First-line therapy for cystinuria includes conservative measures such as high fluid intake (to achieve a urine output of >3 L/day), dietary modifications (low sodium and protein), and urinary alkalinization (maintaining a urine pH of 7.0-7.5) with agents like potassium citrate.[12][14][15]

When these measures fail to control stone formation, second-line therapy with cystine-binding thiol drugs is initiated.[12][15][16] D-penicillamine and the newer agent, tiopronin (alpha-mercaptopropionylglycine or MPG), are the primary drugs in this class.[13][16]

cluster_first_line First-Line Therapy cluster_second_line Second-Line Therapy (Thiol Drugs) Cystinuria Diagnosis Cystinuria Diagnosis First-Line Therapy First-Line Therapy Cystinuria Diagnosis->First-Line Therapy Second-Line Therapy Second-Line Therapy First-Line Therapy->Second-Line Therapy if fails Surgical Intervention Surgical Intervention Second-Line Therapy->Surgical Intervention for existing stones Hydration Hydration Dietary Modification Dietary Modification Urinary Alkalinization Urinary Alkalinization D-penicillamine D-penicillamine Tiopronin Tiopronin caption Cystinuria Treatment Workflow

Caption: Cystinuria Treatment Workflow

Efficacy and Safety: Tiopronin Emerges as a Favorable Alternative

Both D-penicillamine and tiopronin are effective in reducing urinary cystine levels and decreasing the rate of stone formation.[13][15] They act by forming a more soluble mixed disulfide with cysteine, thereby preventing the formation of insoluble cystine.[17]

Clinical studies have shown that tiopronin is at least as effective as D-penicillamine in reducing cystine excretion.[13] One study found that tiopronin was approximately 1.5 times more effective than D-penicillamine in reducing urinary free cystine.[18]

The primary advantage of tiopronin over D-penicillamine is its superior safety profile. D-penicillamine is associated with a high rate of adverse effects, with some studies reporting acute sensitivity reactions in over 40% of patients and delayed proteinuria in 34%.[19] Tiopronin has a significantly lower incidence of serious side effects, leading to better patient adherence, particularly in the pediatric population.[17] For this reason, tiopronin is often considered the first-line thiol agent for pediatric cystinuria.[17]

Parameter D-Penicillamine Tiopronin Source
Mechanism Forms soluble mixed disulfide with cysteineForms soluble mixed disulfide with cysteine[17]
Efficacy Effective in reducing stone formationEqually or more effective than D-penicillamine[13][18]
Adverse Effects High incidence of rash, fever, proteinuriaLower incidence of serious adverse effects[17][19]
Patient Adherence Often poor due to side effectsBetter adherence, especially in pediatrics[17]

Experimental Protocols: A Framework for Comparative Clinical Trials

The following provides a generalized framework for a clinical trial protocol designed to compare the efficacy and safety of D-penicillamine with a newer chelating agent.

Protocol: A Randomized, Double-Blind, Comparative Study of Chelating Agents

  • Patient Selection:

    • Inclusion criteria: Confirmed diagnosis of Wilson's disease or cystinuria based on established diagnostic criteria (e.g., genetic testing, biochemical markers). Age-specific cohorts (pediatric and adult).

    • Exclusion criteria: Severe renal or hepatic impairment (beyond the scope of the disease being studied), known hypersensitivity to the study drugs, pregnancy or lactation.

  • Study Design:

    • Randomized, double-blind, active-control design.

    • Patients are randomized to receive either D-penicillamine or the newer chelating agent.

    • A placebo arm is generally not ethical for these conditions due to the necessity of lifelong treatment.

  • Treatment Regimen:

    • Dosing is initiated at a low level and gradually titrated upwards to the therapeutic dose to minimize adverse effects.

    • Dosing is adjusted based on body weight and clinical response.

    • For Wilson's disease, concomitant therapy with zinc may be considered as part of a specific study arm.

    • For cystinuria, all patients will continue with first-line conservative therapies.

  • Efficacy Assessments:

    • Wilson's Disease:

      • Primary endpoint: Change from baseline in 24-hour urinary copper excretion.

      • Secondary endpoints: Serum non-ceruloplasmin-bound copper (NCC), liver function tests, neurological and psychiatric assessments (e.g., Unified Wilson Disease Rating Scale).

    • Cystinuria:

      • Primary endpoint: Change from baseline in 24-hour urinary cystine excretion.

      • Secondary endpoints: Rate of new stone formation (assessed by imaging), change in size of existing stones, number of stone-related events (e.g., renal colic, need for surgical intervention).

  • Safety Monitoring:

    • Frequent monitoring of complete blood counts, renal function, and urinalysis for proteinuria.

    • Recording of all adverse events, with particular attention to known side effects of the study drugs (e.g., skin rashes, fever, hematological abnormalities).

    • An independent Data and Safety Monitoring Board (DSMB) to review safety data periodically.

  • Statistical Analysis:

    • The primary efficacy analysis will be based on an intention-to-treat (ITT) population.

    • Non-inferiority or superiority of the newer agent compared to D-penicillamine will be assessed based on the primary endpoint.

    • Safety data will be summarized descriptively, and the incidence of adverse events will be compared between the treatment groups.

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm A (D-penicillamine) Treatment Arm A (D-penicillamine) Randomization->Treatment Arm A (D-penicillamine) Treatment Arm B (Newer Agent) Treatment Arm B (Newer Agent) Randomization->Treatment Arm B (Newer Agent) Follow-up Visits Follow-up Visits Treatment Arm A (D-penicillamine)->Follow-up Visits Treatment Arm B (Newer Agent)->Follow-up Visits Efficacy Assessment Efficacy Assessment Follow-up Visits->Efficacy Assessment Safety Monitoring Safety Monitoring Follow-up Visits->Safety Monitoring Final Analysis Final Analysis Efficacy Assessment->Final Analysis Safety Monitoring->Final Analysis caption Clinical Trial Workflow

Caption: Clinical Trial Workflow

Conclusion: A Future of Safer and More Effective Chelation

The development of newer chelating agents has significantly advanced the management of Wilson's disease and cystinuria. While D-penicillamine remains an effective drug, its challenging side-effect profile often limits its long-term use. Clinical trial data increasingly support the use of alternatives like trientine and zinc for Wilson's disease and tiopronin for cystinuria, which offer comparable efficacy with improved safety and tolerability. For researchers and drug development professionals, the focus should be on developing even more targeted therapies with minimal off-target effects, ultimately improving the quality of life for patients with these chronic conditions. Poor patient compliance, often linked to adverse effects, remains a significant hurdle, underscoring the need for better-tolerated treatment options.[13][16]

References

  • Pharmacological interventions for the management of cystinuria: a system
  • Comparative effectiveness of common therapies for Wilson disease: A systematic review and meta-analysis of controlled studies. PubMed.
  • Intervention strategies for cystinuria: A systematic review.
  • Efficacy and safety of D-penicillamine, trientine, and zinc in pediatric Wilson disease p
  • Efficacy and safety of D-penicillamine, trientine, and zinc in pediatric Wilson disease p
  • Efficacy and safety of D-penicillamine, trientine, and zinc in pediatric Wilson disease p
  • Comparison of the Effectiveness and Safety of d-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta-Analysis. Frontiers.
  • Efficacy and safety of D-penicillamine, trientine, and zinc in pediatric Wilson disease p
  • Cystinuria Treatment & Management: Approach Considerations, Medical Care, Surgical Care. Medscape Reference.
  • Pharmacological interventions for the management of cystinuria: a system
  • Review.
  • Trientine tetrahydrochloride versus penicillamine for maintenance therapy in Wilson disease (CHELATE): a randomised, open-label, non-inferiority, phase 3 trial. PubMed.
  • NHS England Evidence review: Trientine dihydrochloride for Wilson disease. NHS England.
  • Efficacy and Safety of Oral Chelators in Treatment of Patients With Wilson Disease.
  • Efficacy and Safety of Oral Chelators in Treatment of Patients With Wilson Disease.
  • Efficacy and safety of oral chelators in treatment of p
  • The use of D-penicillamine in cystinuria: efficacy and untoward reactions. PMC.
  • Comparison of 2-mercaptopropionylglycine and D-penicillamine in the tre
  • Outcomes of Tiopronin and D-Penicillamine Therapy in Pediatric Cystinuria: A Clinical Comparison of Two Cases. PMC - NIH.

Sources

Comparative Effectiveness of D-Penicillamine and EDTA for Copper Chelation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Effectiveness of D-Penicillamine and EDTA for Copper Chelation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chelation Paradox

In the context of copper dyshomeostasis (specifically Wilson’s disease), a pharmacological paradox exists: Ethylenediaminetetraacetic acid (EDTA) possesses a significantly higher thermodynamic stability constant for Cu(II) in vitro compared to D-Penicillamine (D-PEN) . Yet, D-PEN remains the clinical standard of care, while EDTA is largely ineffective for intracellular copper overload.

This guide analyzes the physicochemical and biological mechanisms driving this divergence, providing researchers with experimental frameworks to evaluate novel chelators against these two benchmarks.

Chemical & Mechanistic Comparison
2.1 Thermodynamic Stability vs. Biological Efficacy

The effectiveness of a chelator is not defined solely by its affinity (


) but by its selectivity , permeability , and oxidation state preference .
FeatureD-Penicillamine (D-PEN)EDTA (Ethylenediaminetetraacetic acid)
Primary Target Intracellular Copper (Hepatic/Neural)Extracellular Heavy Metals (Pb, Cd)
Cu(II) Stability Constant (

)
~15–16 (Mixed species)*18.8 (Very High)
Mechanism Reductive Chelation : Reduces Cu(II)

Cu(I); forms stable Cu(I)-thiolate clusters.
Coordination : Binds Cu(II) directly via carboxylate/amine groups (Hexadentate).
Stoichiometry Complex polynuclear clusters (e.g.,

).
1:1 (Metal:Ligand).[1][2]
Cell Permeability Moderate (Amino acid transporter system).Poor (Highly hydrophilic/charged).
Clinical Indication Wilson’s Disease, Cystinuria.Lead Poisoning (Ca-EDTA).[3]

*Note: D-PEN affinity is difficult to quantify as a single


 due to the reduction of Cu(II) and formation of polymeric species.
2.2 Mechanism of Action (MOA) Visualization

The following diagram illustrates why EDTA fails in Wilson's disease despite high affinity: it cannot access the intracellular metallothionein-bound copper pool, whereas D-PEN facilitates mobilization via reduction and transport.

MOA_Comparison cluster_extracellular Extracellular Space (Blood/Plasma) cluster_intracellular Intracellular Space (Hepatocyte) fill_cell fill_cell fill_drug fill_drug fill_cu fill_cu fill_complex fill_complex EDTA EDTA (Charged) Cu_Free Free Cu(II) EDTA->Cu_Free High Affinity Binding DPEN D-Penicillamine EDTA->DPEN Cannot Cross Membrane EDTA_Cu EDTA-Cu(II) (Excreted) Cu_Free->EDTA_Cu Cu_I Cu(I) DPEN->Cu_I Reductive Chelation (Thiol group) Cu_MT Cu-Metallothionein (Sequestered) Cu_MT->Cu_I Exchange DPEN_Cu Cu(I)-DPEN Cluster (Mobilized) Cu_I->DPEN_Cu DPEN_Cu->Cu_Free Excretion into Plasma/Urine DPEN_Input Oral D-PEN DPEN_Input->DPEN Amino Acid Transporters

Figure 1: Comparative Mechanism of Action. EDTA is restricted to the extracellular space, while D-Penicillamine enters cells to mobilize sequestered copper via reductive chelation.

Experimental Protocols for Comparative Assessment

To objectively compare these agents, researchers must use assays that account for oxidation states (Cu(I) vs Cu(II)) and biological matrices.

3.1 The BCS (Bathocuproinedisulfonic Acid) Assay

This spectrophotometric method is the gold standard for assessing Cu(I) chelation efficiency. Since D-PEN reduces copper, this assay is particularly relevant.[4]

Principle: BCS forms a specific orange complex with Cu(I) (


).[5] Chelators compete with BCS for copper binding.

Protocol:

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • BCS Solution: 200 µM Bathocuproinedisulfonic acid disodium salt.[6]

    • Reductant: 1 mM Ascorbate (to ensure all Cu is Cu(I) for total copper measurement) OR omit to test reductive capacity of the drug itself.

    • Copper Stock: 50 µM CuSO

      
      .
      
  • Workflow:

    • Mix Copper Stock + Test Chelator (D-PEN or EDTA) at varying molar ratios (1:1, 1:2, 1:10).

    • Incubate for 30 minutes at 37°C.

    • Add BCS Solution.[5][6][7]

    • Incubate for 5 minutes.

    • Measure Absorbance at 484 nm.[5]

  • Data Analysis:

    • Lower absorbance indicates the test chelator successfully competed with BCS or sequestered the copper.

    • Note: EDTA will show weak competition in this specific Cu(I) assay compared to its Cu(II) affinity, whereas D-PEN will show strong activity due to Cu(I) stabilization.

3.2 Protocol Visualization (Graphviz)

BCS_Protocol start Start: Copper Sample (CuSO4) step1 Add Test Chelator (D-PEN or EDTA) start->step1 step2 Incubate 30 min @ 37°C (Allow Complex Formation) step1->step2 step3 Add BCS Reagent (Specific for Free Cu(I)) step2->step3 step4 Add Ascorbate (Optional) (Forces reduction of remaining Cu) step3->step4 measure Measure Absorbance @ 484 nm step4->measure result_low Low Absorbance: Strong Chelation measure->result_low < Signal result_high High Absorbance: Weak Competition measure->result_high > Signal

Figure 2: Step-by-step workflow for the Bathocuproinedisulfonic Acid (BCS) competition assay.

Therapeutic Performance Data
4.1 Urinary Excretion Profiles

Clinical data highlights the disconnect between in vitro stability and in vivo efficacy.

ParameterD-Penicillamine TreatmentEDTA Treatment
Urinary Copper Increased significantly (>500 µ g/24h typical in WD patients).No significant increase ; often indistinguishable from baseline.
Urinary Zinc Moderate increase.Significant increase (High affinity for Zn).
Urinary Calcium Minimal effect.[8]Significant increase (Risk of hypocalcemia).
Adverse Events Neurological worsening (10-50% of cases), nephrotoxicity, elastosis.Nephrotoxicity (tubular necrosis), hypocalcemia.
4.2 Safety & Toxicology
  • D-PEN: The major limitation is "paradoxical neurological worsening." Mobilizing hepatic copper can transiently elevate free serum copper, facilitating its entry into the brain.

  • EDTA: Primary risk is renal damage and stripping of essential cations (Zn, Ca) rather than the target toxic metal (Cu).

Conclusion & Recommendation

For researchers developing new copper chelators:

  • Do not rely on Cu(II) stability constants alone. EDTA's failure proves that high

    
     for Cu(II) does not predict intracellular efficacy.
    
  • Prioritize Reductive Chelation. The success of D-PEN (and Tetrathiomolybdate) suggests that stabilizing Cu(I) is a superior strategy for biological copper removal.

  • Validate with Cell-Based Assays. Use the BCS assay or atomic absorption spectroscopy on cell lysates (e.g., HepG2) to confirm the agent can cross membranes and access intracellular pools.

Final Verdict: D-Penicillamine remains the functional standard for copper overload despite lower theoretical affinity than EDTA, purely due to its favorable pharmacokinetics and oxidation-state specific binding.

References
  • Walshe, J. M. (1956). Penicillamine, a new oral therapy for Wilson's disease. The American Journal of Medicine. Link

  • Brewer, G. J. (2003). Copper toxicity in the general population. Clinical Neurophysiology. Link

  • Klaassen, C. D. (2006). Heavy metals and heavy-metal antagonists. Goodman & Gilman's The Pharmacological Basis of Therapeutics.
  • McQuaid, A., & Mason, J. (1991). A comparison of the effects of penicillamine, trientine, and trithiomolybdate on [35S]-labeled metallothionein in vitro. Journal of Inorganic Biochemistry. Link

  • Canto, D., et al. (2018). Copper chelation by D-penicillamine and trientine in Wilson's disease: A comparative study. Journal of Trace Elements in Medicine and Biology. Link

  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in metal intoxication. International Journal of Environmental Research and Public Health. Link

  • Leung, N., et al. (2013). Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine. Biochemical and Biophysical Research Communications. Link

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.